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  • Product: GSK 2945 Hydrochloride

Core Science & Biosynthesis

Foundational

GSK 2945 Hydrochloride Rev-erb alpha antagonist activity

This guide serves as a technical monograph for GSK 2945 Hydrochloride , focusing on its application as a chemical probe to modulate the nuclear receptor Rev-erbα (NR1D1) . The content is structured for direct application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for GSK 2945 Hydrochloride , focusing on its application as a chemical probe to modulate the nuclear receptor Rev-erbα (NR1D1) .

The content is structured for direct application in pharmacological research, emphasizing the compound's distinct mechanism as an antagonist —a critical differentiator from the more common Rev-erb agonists (e.g., SR9009, GSK4112).[1]

Functional Characterization of Rev-erbα Antagonism in Circadian & Metabolic Signaling

Executive Technical Summary

GSK 2945 Hydrochloride is a tertiary amine small molecule identified as a specific antagonist of the nuclear receptor Rev-erbα (NR1D1). Unlike agonists that stabilize the recruitment of co-repressors (NCoR/HDAC3) to silence target genes, GSK 2945 disrupts this repressive complex, leading to the transcriptional de-repression (upregulation) of downstream targets such as Bmal1 (core clock) and Cyp7a1 (bile acid metabolism).[1]

  • Primary Target: Rev-erbα (NR1D1) / Rev-erbβ (NR1D2)

  • Mechanism: Antagonist (inhibits repressor activity).[2]

  • Key Physiological Outcome: Upregulation of hepatic gluconeogenic and bile acid synthetic genes.

  • Potency: Micromolar range efficacy (EC50 ≈ 20 µM in cellular assays).[3]

Mechanistic Pharmacology

To effectively utilize GSK 2945, one must understand the "Double-Negative" feedback loop it perturbs.

2.1 The Rev-erb Repressor Complex

Under basal conditions, Rev-erbα binds to ROR Response Elements (RORE) in the promoter regions of target genes. It recruits the NCoR-HDAC3 (Nuclear Receptor Co-Repressor / Histone Deacetylase 3) complex, actively repressing transcription.[1]

2.2 Mode of Action: Antagonism

GSK 2945 acts by competitively binding to the Ligand Binding Domain (LBD) of Rev-erbα. However, unlike heme (the endogenous ligand) or synthetic agonists, GSK 2945 induces a conformational change that displaces or prevents the recruitment of NCoR .

  • Result: The repression is lifted.

  • Net Effect: Increased transcription of Bmal1, Pepck, and Cyp7a1.

2.3 Pathway Visualization

The following diagram illustrates the specific node of intervention for GSK 2945 within the circadian-metabolic axis.

G GSK2945 GSK 2945 (Antagonist) RevErb Rev-erbα (NR1D1) GSK2945->RevErb Binds LBD & Blocks Co-Repressor NCoR NCoR/HDAC3 (Co-Repressor Complex) GSK2945->NCoR Displaces RORE RORE Promoter Element RevErb->RORE Binds NCoR->RevErb Recruited by (Basal State) Bmal1 BMAL1 Gene (Circadian Core) RORE->Bmal1 Transcription (De-repressed) Cyp7a1 CYP7A1 Gene (Bile Acid Synthesis) RORE->Cyp7a1 Transcription (De-repressed) Pepck PEPCK Gene (Gluconeogenesis) RORE->Pepck Transcription (De-repressed)

Figure 1: GSK 2945 antagonizes Rev-erbα, preventing NCoR recruitment and de-repressing target genes involved in circadian rhythm and metabolism.[1]

Quantitative Profile & Chemical Properties

Researchers must account for the specific solubility and potency characteristics of the Hydrochloride salt form.

ParameterValue / DescriptionNotes for Experimental Design
Chemical Name GSK 2945 HydrochlorideUse the HCl salt for improved stability over the free base.[1]
Molecular Weight ~400-450 g/mol (varies by salt stoichiometry)Calculate molarity precisely based on the specific batch CoA.[1]
Solubility DMSO (>20 mg/mL)Critical: Insoluble in water directly.[1] Dissolve in DMSO first, then dilute into aqueous buffer.
IC50 / EC50 ~20 µM (Cellular Assays)High Concentration Warning: Unlike nanomolar drugs, GSK 2945 requires micromolar dosing (10–50 µM) to observe effects in hepatocytes.[1]
Selectivity High for Rev-erbα/β>1000-fold selectivity over LXRα.[1][4]
Stability HygroscopicStore desiccated at -20°C. Avoid repeated freeze-thaw cycles of DMSO stocks.[1]
Experimental Protocols

The following protocols are designed to validate GSK 2945 activity in a research setting.

4.1 Protocol A: Transcriptional De-repression Assay (qPCR)

Objective: Confirm antagonist activity by measuring the upregulation of Cyp7a1 or Bmal1 in HepG2 or primary hepatocytes.[1]

Reagents:

  • HepG2 cells (ATCC HB-8065).

  • GSK 2945 HCl (10 mM stock in DMSO).

  • Vehicle Control (DMSO).

  • RNA extraction and RT-qPCR kits.

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Incubate 24h for attachment.
    
  • Synchronization (Optional but Recommended): Serum shock (50% horse serum for 2h) to synchronize circadian clocks if measuring Bmal1. For metabolic targets (Cyp7a1), standard starvation (0.5% FBS) overnight is sufficient.[1]

  • Treatment:

    • Replace media with fresh media containing 20 µM GSK 2945 .

    • Control: Media + 0.2% DMSO (matched volume).

    • Note: A dose-response curve (5, 10, 20, 40 µM) is recommended for initial validation.[1]

  • Incubation: Incubate for 12 to 24 hours . (Rev-erb effects are transcriptional and require time for mRNA accumulation).

  • Harvest: Lyse cells using TRIzol or silica-column lysis buffer.

  • Quantification: Perform RT-qPCR.

    • Expected Result: GSK 2945 treated cells should show a 2-3 fold increase in Cyp7a1 or Bmal1 mRNA compared to DMSO control.

4.2 Protocol B: Gal4-Chimera Luciferase Reporter Assay

Objective: Prove direct interaction with the Rev-erb LBD.

Workflow Visualization:

Protocol Step1 Transfection (HEK293T) Step3 Treatment (24h) Step1->Step3 Step2 Plasmids: 1. Gal4-Rev-erbα LBD 2. UAS-Luciferase Step2->Step1 Step5 Readout: Luminescence Step3->Step5 Step4 Dosing: GSK 2945 (10-50 µM) Step4->Step3

Figure 2: Luciferase reporter workflow. GSK 2945 antagonism is measured by the restoration of signal in a system where Rev-erb normally represses the reporter.

Data Interpretation:

  • Basal State: Gal4-Rev-erbα recruits endogenous co-repressors, resulting in low luciferase signal.

  • GSK 2945 Treatment: Displaces co-repressors.

  • Result: Increase in Luciferase signal (Loss of Repression).[1]

Critical Troubleshooting & Controls

To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include these controls:

  • Viability Control: Because GSK 2945 is used at high concentrations (20-50 µM), you must run an MTT or CellTiter-Glo assay in parallel to ensure any reduction in transcript levels isn't due to cytotoxicity.

  • Positive Control: Use SR8278 (a known Rev-erb antagonist) as a benchmark comparator.

  • Negative Control: Use GSK4112 (Agonist). GSK 2945 should block the effects of GSK4112 if co-administered.

References
  • Zhang, Y., et al. (2015).[1][5] Discrete functions of nuclear receptor Rev-erbα couple metabolism to the clock.[5] Science, 348(6242), 1488-1492.[1][5]

    • Key Finding: Establishes GSK 2945 as an antagonist that increases Bmal1 and Pepck expression in hep
  • MedChemExpress. (n.d.). GSK2945 hydrochloride Product Datasheet.

    • Key Data: Provides physicochemical properties, solubility (DMSO), and EC50 values (~20 µM).[1]

  • Lazar, M. A. (2016). Nuclear Receptor Rev-erbα: A Heme Receptor that Coordinates Circadian Rhythm and Metabolism.[2][5][6] Nuclear Receptor Signaling.

    • Context: Reviews the structural basis of Rev-erb ligand binding (Heme vs. Synthetic ligands).
  • Kojetin, D. J., & Burris, T. P. (2014).[1] REV-ERB and ROR nuclear receptors as drug targets.[7] Nature Reviews Drug Discovery, 13(3), 197-216.[1]

    • Context: Comprehensive review of Rev-erb pharmacology, contrasting agonists (SR9009) and antagonists.

Sources

Exploratory

GSK 2945 Hydrochloride: A Potent REV-ERB Agonist for Circadian Modulation

Executive Summary GSK 2945 Hydrochloride (GSK2945) represents a significant advancement in the pharmacological modulation of the circadian clock. Unlike first-generation compounds such as GSK4112, which suffered from poo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GSK 2945 Hydrochloride (GSK2945) represents a significant advancement in the pharmacological modulation of the circadian clock. Unlike first-generation compounds such as GSK4112, which suffered from poor metabolic stability, GSK 2945 is a highly potent, synthetic REV-ERB


/

(NR1D1/NR1D2) agonist
with optimized pharmacokinetic properties.

This guide details the technical application of GSK 2945 for researchers aiming to repress the positive limb of the circadian oscillator (Bmal1/Clock) or investigate REV-ERB-mediated metabolic and inflammatory pathways. It provides validated protocols for solubility, in vitro synchronization, and data interpretation, ensuring robust reproducibility in chronobiology assays.

Mechanism of Action: The REV-ERB Regulatory Loop

The circadian clock relies on a Transcription-Translation Feedback Loop (TTFL). GSK 2945 acts as a chemical probe that reinforces the stabilizing loop of this system.

Molecular Pathway[1]
  • Binding: GSK 2945 binds to the ligand-binding domain (LBD) of REV-ERB

    
     and REV-ERB
    
    
    
    .
  • Cofactor Recruitment: The bound complex recruits the Nuclear Receptor Co-Repressor (NCoR) and Histone Deacetylase 3 (HDAC3).

  • Transcriptional Repression: This repressive complex binds to ROR Response Elements (ROREs) in the promoter regions of target genes, most notably Arntl (Bmal1) and Npas2.

  • Circadian Outcome: By mimicking the action of heme (the endogenous ligand), GSK 2945 potently suppresses Bmal1 transcription, leading to amplitude dampening or phase shifts depending on the timing of administration.

Signaling Pathway Diagram[1]

G GSK GSK 2945 HCl REVERB REV-ERB (NR1D1/2) GSK->REVERB Activates (Agonist) NCOR NCoR/HDAC3 Complex REVERB->NCOR Recruits RORE RORE (Promoter Element) NCOR->RORE Binds BMAL1 BMAL1 / CLOCK Transcription RORE->BMAL1 Represses PERCRY PER / CRY (Negative Limb) BMAL1->PERCRY Activates PERCRY->BMAL1 Inhibits (Core Loop)

Figure 1: GSK 2945 reinforces the negative feedback loop by activating REV-ERB, which recruits NCoR/HDAC3 to repress Bmal1 transcription.

Chemical & Pharmacological Profile

GSK 2945 is distinguished from other REV-ERB ligands (like SR9009) by its improved selectivity and oral bioavailability.[1]

Key Properties Table[1]
ParameterValueNotes
Target REV-ERB

/ REV-ERB

Dual Agonist
Potency (EC

)
~50 nMMeasured via Gal4-REV-ERB reporter assay [1][2]
Selectivity >1000-fold vs LXR

Crucial for distinguishing circadian vs lipid metabolic effects [2]
Molecular Weight 421.34 g/mol Free base; HCl salt will be higher
Solubility DMSO (up to 20 mg/mL)Hydrophobic; requires organic co-solvents for aqueous use
Bioavailability ~23% (Oral, Mouse)Superior to GSK4112; T

approx.[2][3] 2.0 hours [2]
Appearance White to off-white solidHygroscopic; store desiccated at -20°C

Experimental Protocols

Preparation of Stock and Working Solutions

Critical Step: GSK 2945 is hydrophobic. Improper formulation leads to precipitation and inconsistent dosing.

  • Stock Solution (10 mM):

    • Dissolve GSK 2945 HCl in 100% DMSO.

    • Vortex and sonicate for 2 minutes to ensure complete solubilization.

    • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • In Vitro Working Solution:

    • Dilute stock 1:1000 in culture media for a final concentration of 10 µM (adjust based on dose-response needs).

    • Control: Ensure Vehicle control contains equivalent DMSO concentration (e.g., 0.1%).

  • In Vivo Formulation (Oral/IP):

    • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[4]

    • Procedure: Add DMSO stock first, then PEG300, mix well. Add Tween-80, mix.[4] Finally, add Saline dropwise while vortexing.

    • Stability:[2][4] Prepare fresh daily.

In Vitro Circadian Synchronization & Treatment

To measure circadian modulation, cells must first be synchronized.

Workflow Diagram:

Workflow Step1 Seed Cells (U2OS / HepG2) Step2 Synchronization (Serum Shock or Dex) Step1->Step2 Step3 Treatment (GSK 2945 @ T=0) Step2->Step3 Step4 Sampling (Every 4h for 48h) Step3->Step4 Step5 Analysis (qPCR / Luciferase) Step4->Step5

Figure 2: Experimental workflow for assessing circadian phase/amplitude shifts.

Protocol:

  • Seeding: Plate U2OS-Bmal1-luc or HepG2 cells in 35mm dishes. Grow to 90% confluency.

  • Synchronization (Serum Shock):

    • Replace media with 50% Horse Serum / 50% DMEM for 2 hours.

    • Wash twice with PBS.

  • Treatment:

    • Replace with serum-free recording media (containing Luciferin if using reporter cells).

    • Add GSK 2945 (1 - 10 µM) or DMSO vehicle immediately (Time 0).

  • Data Collection:

    • Real-time: Monitor bioluminescence in a Lumicycle or plate reader at 37°C for 3-5 days.

    • Time-course: Harvest RNA every 4 hours for 48 hours for qPCR.

Gene Expression Targets (qPCR)

Validate the mechanism by checking the repression of direct REV-ERB targets.

GeneRoleExpected Effect with GSK 2945
Arntl (Bmal1) Core ActivatorStrong Repression (Direct Target)
Npas2 Core ActivatorRepression
Cry1 RepressorPhase Delay/Advance (Indirect)
Nr1d1 (Rev-erb

)
AutoregulationVariable (Often repressed due to loss of Bmal1 drive)

Data Analysis & Interpretation

Cosinor Analysis

Do not rely solely on visual inspection. Use Cosinor analysis to quantify rhythm parameters:

  • Period (

    
    ):  Length of one cycle. GSK 2945 may shorten the period or induce arrhythmia at high doses.
    
  • Amplitude: The distance from mesor to peak. Expect a significant reduction in Bmal1 amplitude due to constitutive repression.

  • Phase: The timing of the peak.[5] Treatment at different circadian times (CT) will induce different phase shifts (Phase Response Curve).[5]

Self-Validation Criteria (Trustworthiness)
  • Dose-Dependence: The repression of Bmal1 must be dose-dependent (EC50 ~50-100 nM range in sensitive assays).

  • LXR Selectivity Control: Include an LXR target gene check (e.g., Abca1). GSK 2945 should NOT induce Abca1, whereas non-selective agonists (like T0901317) would.

  • Cell Viability: Run an MTT or CellTiter-Glo assay to ensure amplitude loss is not due to cytotoxicity.

References

  • MedChemExpress. "GSK2945 Hydrochloride Datasheet." MedChemExpress. Accessed February 2026.[5][6] Link

  • Trump, R. P., et al. "Optimized Chemical Probes for REV-ERBα." Journal of Medicinal Chemistry, 2013. (Describes the development and selectivity profile of GSK 2945 vs GSK 4112). Link[2]

  • Everett, L. J., & Lazar, M. A. "Nuclear Receptor Rev-erbα: Up, Down, and All Around." Trends in Endocrinology & Metabolism, 2014. (Mechanistic overview of REV-ERB function). Link

  • Solt, L. A., et al. "Regulation of Circadian Behaviour and Metabolism by Synthetic REV-ERB Agonists." Nature, 2012.[7][8] (Foundational work on SR9009/GSK4112 class agonists). Link[2][7]

Sources

Foundational

The Dichotomous Role of GSK2945 Hydrochloride in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract GSK2945 Hydrochloride, a potent and specific antagonist of the nuclear receptor Rev-erbα, presents a complex and multifaceted profile in the regula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2945 Hydrochloride, a potent and specific antagonist of the nuclear receptor Rev-erbα, presents a complex and multifaceted profile in the regulation of cholesterol metabolism. This technical guide synthesizes the current understanding of its mechanism of action and explores its divergent effects on key cholesterol homeostatic pathways. By inhibiting Rev-erbα, GSK2945 Hydrochloride is shown to de-repress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby promoting cholesterol catabolism. This guide will delve into the molecular cascade involving Liver Receptor Homolog-1 (LRH-1) that mediates this effect. Concurrently, we will examine the broader implications of Rev-erbα antagonism on cholesterol biosynthesis, primarily through the Sterol Regulatory Element-Binding Protein (SREBP) pathway, and its potential influence on cholesterol efflux via the Liver X Receptor (LXR) signaling axis. This document provides a comprehensive overview of the dualistic nature of GSK2945 Hydrochloride's impact on cholesterol metabolism, supported by detailed experimental protocols and pathway diagrams to facilitate further research and drug development efforts in this area.

Introduction: GSK2945 Hydrochloride and its Target, Rev-erbα

GSK2945 Hydrochloride is a small molecule identified as a specific antagonist of the nuclear receptor Rev-erbα[1]. As a key component of the circadian clock machinery, Rev-erbα functions as a transcriptional repressor, rhythmically controlling the expression of a wide array of genes involved in metabolism and inflammation[2][3][4]. Its influence extends to the intricate network of pathways that govern cholesterol homeostasis, making it a compelling target for pharmacological intervention.

Cholesterol, an essential structural component of cellular membranes and a precursor for steroid hormones and bile acids, requires tightly regulated metabolic pathways to maintain physiological balance[5]. Disruptions in cholesterol homeostasis are strongly linked to the pathogenesis of atherosclerosis and cardiovascular disease[5][6]. This guide will elucidate the nuanced role of GSK2945 Hydrochloride in modulating these critical pathways through its antagonism of Rev-erbα.

The Primary Mechanism: Upregulation of Bile Acid Synthesis

The most direct and well-documented effect of GSK2945 Hydrochloride on cholesterol metabolism is its ability to enhance the conversion of cholesterol into bile acids. This is achieved through the upregulation of Cholesterol 7α-hydroxylase (CYP7A1), the initial and rate-limiting enzyme in the classical bile acid synthesis pathway[1].

The Rev-erbα/LRH-1/CYP7A1 Axis

Under basal conditions, Rev-erbα exerts a repressive effect on the expression of Liver Receptor Homolog-1 (LRH-1)[1]. LRH-1 is a key transcriptional activator of the CYP7A1 gene[1][7]. By antagonizing Rev-erbα, GSK2945 Hydrochloride removes this repressive brake, leading to an increase in LRH-1 expression. The elevated levels of LRH-1 then drive the transcription of CYP7A1, resulting in higher CYP7A1 protein levels and enzymatic activity. This, in turn, accelerates the catabolism of cholesterol in the liver[1].

Diagram: GSK2945 Hydrochloride's Primary Mechanism of Action

GSK2945_Mechanism cluster_0 Hepatocyte GSK2945 GSK2945 Hydrochloride ReverbA Rev-erbα GSK2945->ReverbA Antagonizes LRH1 LRH-1 ReverbA->LRH1 Represses CYP7A1 CYP7A1 Expression LRH1->CYP7A1 Activates BileAcids Bile Acids CYP7A1->BileAcids Cholesterol Cholesterol Cholesterol->BileAcids Conversion

Caption: GSK2945 Hydrochloride antagonizes Rev-erbα, leading to increased LRH-1 and subsequent CYP7A1 expression, promoting cholesterol to bile acid conversion.

The Dichotomous Effect: Potential for Increased Cholesterol Biosynthesis

While GSK2945 Hydrochloride promotes cholesterol breakdown, its antagonism of Rev-erbα may paradoxically lead to an increase in cholesterol synthesis. Rev-erbα is known to play a role in the circadian regulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central orchestrator of lipogenesis and cholesterol biosynthesis[5][8][9][10][11].

Rev-erbα participates in the rhythmic control of SREBP activity[5][11]. Studies have shown that agonists of Rev-erbα can suppress the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase (HMGCR), the rate-limiting enzyme in this pathway[5][12]. This suggests that Rev-erbα normally contributes to a repressive tone on cholesterol synthesis. Therefore, by antagonizing Rev-erbα, GSK2945 Hydrochloride could potentially lead to a de-repression of the SREBP pathway and an upregulation of cholesterol biosynthesis genes.

Interplay with LXR Signaling and Cholesterol Efflux

The Liver X Receptors (LXRs) are critical regulators of cholesterol efflux, promoting the removal of excess cholesterol from peripheral tissues. Rev-erbα expression can be induced by LXR agonists, indicating a negative feedback loop where LXRs, in addition to promoting cholesterol efflux, also induce their own repressor, Rev-erbα[5][13][14]. By antagonizing Rev-erbα, GSK2945 Hydrochloride could disrupt this feedback mechanism, potentially leading to a more sustained LXR-mediated response. However, the net effect on cholesterol efflux remains to be fully elucidated, as one study noted that a different Rev-erbα antagonist did not induce the expression of the LXR target genes ABCA1 and ABCG1[15].

Diagram: Potential Interplay of GSK2945 with Cholesterol Biosynthesis and Efflux

GSK2945_Cholesterol_Homeostasis GSK2945 GSK2945 Hydrochloride ReverbA Rev-erbα GSK2945->ReverbA Antagonizes SREBP SREBP Pathway ReverbA->SREBP Represses Chol_Synth Cholesterol Biosynthesis SREBP->Chol_Synth Activates LXR LXR Signaling LXR->ReverbA Induces Chol_Efflux Cholesterol Efflux LXR->Chol_Efflux Promotes

Caption: GSK2945 may indirectly activate cholesterol biosynthesis by inhibiting Rev-erbα's repression of the SREBP pathway and could modulate cholesterol efflux through its interplay with LXR signaling.

In Vivo Implications and Therapeutic Potential

The opposing effects of GSK2945 Hydrochloride on cholesterol catabolism and potentially biosynthesis create a complex in vivo scenario. A study in wild-type and hypercholesterolemic mice demonstrated that treatment with GSK2945 resulted in a reduction of plasma and liver cholesterol levels, alongside an increase in bile acid production[1]. This suggests that, at least in these models, the pro-catabolic effect via CYP7A1 activation is dominant.

The modulation of Rev-erbα activity has also been linked to the development of atherosclerosis[6][16][17][18]. Rev-erbα agonists have been shown to suppress atherosclerosis in animal models[16][17][18]. This raises the important question of whether a Rev-erbα antagonist like GSK2945 Hydrochloride could have pro-atherogenic effects, despite its cholesterol-lowering properties in some contexts. Further investigation into the long-term effects on vascular health is warranted.

Experimental Protocols

To further elucidate the role of GSK2945 Hydrochloride in cholesterol metabolism, the following experimental protocols are proposed:

In Vitro Assessment of SREBP Pathway Activation

Objective: To determine the effect of GSK2945 Hydrochloride on the SREBP-mediated transcription of cholesterol biosynthesis genes in a human hepatocyte cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions.

  • Treatment: Treat cells with varying concentrations of GSK2945 Hydrochloride for a specified time course (e.g., 24 hours).

  • RNA Extraction and qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of key SREBP target genes involved in cholesterol biosynthesis (e.g., HMGCR, SREBF2).

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the protein levels of key pathway components, including the precursor and mature forms of SREBP2 and HMGCR.

In Vivo Evaluation of Lipid Profile and Atherosclerosis

Objective: To assess the long-term effects of GSK2945 Hydrochloride on plasma lipid profiles and the development of atherosclerosis in a murine model.

Methodology:

  • Animal Model: Utilize a mouse model susceptible to atherosclerosis, such as LDL receptor-deficient (Ldlr-/-) mice.

  • Diet and Treatment: Feed mice a high-fat, high-cholesterol diet and administer GSK2945 Hydrochloride or a vehicle control daily for an extended period (e.g., 12-16 weeks).

  • Lipid Profile Analysis: Collect blood samples at regular intervals and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Atherosclerotic Lesion Analysis: At the end of the study, euthanize the mice, perfuse the vasculature, and dissect the aorta. Quantify the extent of atherosclerotic lesions using techniques such as en face analysis with Oil Red O staining.

Summary and Future Directions

GSK2945 Hydrochloride presents a compelling but complex pharmacological profile with respect to cholesterol metabolism. Its primary, well-defined mechanism of promoting cholesterol catabolism through the Rev-erbα/LRH-1/CYP7A1 axis is a promising avenue for cholesterol-lowering therapies. However, the potential for a counteracting increase in cholesterol biosynthesis via the SREBP pathway and its uncertain impact on LXR-mediated cholesterol efflux necessitate a thorough and cautious evaluation.

Future research should focus on delineating the net in vivo effects of GSK2945 Hydrochloride on whole-body cholesterol homeostasis and its long-term consequences on cardiovascular health. Understanding the tissue-specific actions of Rev-erbα antagonism and the potential for developing compounds with more selective effects on cholesterol catabolism versus biosynthesis will be crucial for the therapeutic advancement of this class of molecules.

References

  • Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. (URL not provided)
  • Rev-erb-α: an integrator of circadian rhythms and metabolism. Journal of Applied Physiology. (URL: [Link])

  • Rev-erb Regulation of Cholesterologenesis. PMC. (URL: [Link])

  • Rev-erb-α: an integrator of circadian rhythms and metabolism. PMC. (URL: [Link])

  • The role of REV-ERB a in circadian lipid and bile acid homeostasis. The... ResearchGate. (URL: [Link])

  • Increased Atherosclerotic Lesions in LDL Receptor Deficient Mice With Hematopoietic Nuclear Receptor Rev-erbα Knock-Down. PMC. (URL: [Link])

  • The role of REV-ERB a in circadian lipid and bile acid homeostasis. The... ResearchGate. (URL: [Link])

  • The Nuclear Receptor Rev-erbα Regulates Adipose Tissue-specific FGF21 Signaling. PMC. (URL: [Link])

  • Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis. MDPI. (URL: [Link])

  • REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis. PMC. (URL: [Link])

  • Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ. PMC - NIH. (URL: [Link])

  • REV-ERBα controls the clock in the lung. YouTube. (URL: [Link])

  • Targeting REV-ERBα for therapeutic purposes: promises and challenges. PMC. (URL: [Link])

  • REV-ERBalpha participates in circadian SREBP signaling and bile acid homeostasis. PubMed. (URL: [Link])

  • The Nuclear Receptor Rev-erbα Is a Liver X Receptor (LXR) Target Gene Driving a Negative Feedback Loop on Select LXR-Induced Pathways in Human Macrophages. PMC. (URL: [Link])

  • Lipid profile changes induced by glucagon-like peptide-1 receptor agonists in patients with type 2 diabetes: a systematic review and network meta-analysis. PubMed. (URL: [Link])

  • Suppression of atherosclerosis by synthetic REV-ERB agonist. PMC. (URL: [Link])

  • LRH-1: an orphan nuclear receptor involved in development, metabolism and steroidogenesis. PubMed. (URL: [Link])

  • REV-ERB α Regulates CYP7A1 Through Repression of Liver Receptor Homolog-1. (URL not provided)
  • Phaleria Macrocarpa (Scheff.) Boerl Fruit Aqueous Extract Enhances LDL Receptor and PCSK9 Expression in Vivo and in Vitro. PubMed. (URL: [Link])

  • (PDF) The Nuclear Receptor Rev-erbα Is a Liver X Receptor (LXR) Target Gene Driving a Negative Feedback Loop on Select LXR-Induced Pathways in Human Macrophages. ResearchGate. (URL: [Link])

  • LRH-1 regulates hepatic lipid homeostasis and maintains arachidonoyl phospholipid pools critical for phospholipid diversity. JCI Insight. (URL: [Link])

  • Abstract 545: Suppression of Atherosclerosis by Synthetic REV-ERB Agonist | Arteriosclerosis, Thrombosis, and Vascular Biology. American Heart Association Journals. (URL: [Link])

  • Short-term gemfibrozil treatment reverses lipid profile and peroxidation but does not alter blood glucose and tissue antioxidant enzymes in chronically diabetic rats. PubMed. (URL: [Link])

  • The roles of nuclear receptors in cholesterol metabolism and reverse cholesterol transport in nonalcoholic fatty liver disease. PMC - PubMed Central. (URL: [Link])

  • Suppression of atherosclerosis by synthetic REV-ERB agonist. PubMed. (URL: [Link])

  • LRH-1 regulates hepatic lipid homeostasis and maintains arachidonoyl phospholipid pools critical for phospholipid diversity. PMC - PubMed Central. (URL: [Link])

  • The Role of Low-Density Lipoprotein Receptor-Related Protein 1 in Lipid Metabolism, Glucose Homeostasis and Inflammation. MDPI. (URL: [Link])

Sources

Exploratory

Exploring the Pharmacology of GSK 2945 Hydrochloride

The following technical guide explores the pharmacology of GSK 2945 Hydrochloride , a highly specific synthetic agonist of the nuclear receptor REV-ERBα/β. This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacology of GSK 2945 Hydrochloride , a highly specific synthetic agonist of the nuclear receptor REV-ERBα/β. This document is structured for researchers and drug development professionals, focusing on mechanism of action, preclinical data, and experimental protocols.

A Technical Guide to the REV-ERB Agonist for Circadian and Metabolic Research

Executive Summary

GSK 2945 Hydrochloride (GSK2945 HCl) is a potent, small-molecule agonist targeting the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) . Unlike first-generation ligands (e.g., GSK4112) which suffered from poor bioavailability, GSK 2945 was engineered for enhanced pharmacokinetic properties, making it a critical tool for probing the circadian molecular clock in vivo.

The compound functions by recruiting the NCoR (Nuclear Receptor Co-Repressor) complex to REV-ERB, thereby repressing the transcription of core clock genes (e.g., Bmal1) and downstream inflammatory/metabolic targets.[1] It is currently utilized in preclinical research to investigate therapeutic avenues in metabolic syndrome , chronic inflammation (e.g., pulmonary fibrosis), and sleep disorders .

Chemical & Physical Properties

GSK 2945 is typically supplied as a hydrochloride salt to improve aqueous solubility for biological assays.

PropertySpecification
Chemical Name N-(4-chloro-2-methylbenzyl)-N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine hydrochloride
CAS Number 1438071-12-5 (Free base) / 1629267-23-9 (HCl salt)
Molecular Formula C₂₀H₁₈Cl₂N₂O₂S[1][2][3][4][5][6][7][8] · HCl
Molecular Weight ~457.8 g/mol (Salt form)
Solubility Soluble in DMSO (>10 mM); slightly soluble in water/PBS buffers.
Appearance Off-white to yellow solid.
Storage -20°C (Desiccated); protect from light.

Key Structural Insight: The inclusion of the nitrothiophene moiety is critical for its interaction with the REV-ERB ligand-binding domain (LBD), mimicking the porphyrin ring of heme (the endogenous ligand).

Mechanism of Action (MOA)

The Circadian Repressor Mechanism

REV-ERBα and REV-ERBβ are transcriptional repressors.[1] They do not activate transcription; rather, they inhibit it by recruiting the NCoR-HDAC3 (Histone Deacetylase 3) complex to specific Response Elements (RevREs) on DNA.[1]

GSK 2945 Engagement:

  • Binding: GSK 2945 binds to the hydrophobic pocket of the REV-ERB LBD with high affinity.

  • Stabilization: It stabilizes the receptor in a conformation that favors NCoR recruitment.

  • Repression: The REV-ERB/GSK2945/NCoR complex binds to the promoter regions of Bmal1 (Arntl) and Clock, effectively "turning off" the positive limb of the circadian clock.

  • Secondary Effects: By enhancing REV-ERB activity, GSK 2945 also represses pro-inflammatory genes (e.g., IL-6, MMP9) and metabolic regulators that contain RevREs.

Signaling Pathway Visualization

G GSK GSK 2945 HCl REVERB REV-ERBα/β (Nuclear Receptor) GSK->REVERB Binds LBD NCOR NCoR/HDAC3 Complex REVERB->NCOR Recruits DNA RevRE (Promoter Element) NCOR->DNA Occupies BMAL1 BMAL1 / CLOCK Transcription DNA->BMAL1 Represses CYTOKINES IL-6 / MMP9 (Inflammation) DNA->CYTOKINES Represses METABOLISM Lipogenesis / Gluconeogenesis DNA->METABOLISM Modulates

Figure 1: Mechanism of Action.[3][4][6][7][9] GSK 2945 acts as a pharmacological "brake," enhancing the repressive function of REV-ERB on clock genes and inflammatory cytokines.

Preclinical Pharmacology

In Vitro Potency

GSK 2945 is characterized by high potency and selectivity compared to earlier tools like GSK4112.[6]

  • EC₅₀ (REV-ERBα): ~50 nM (measured via Gal4-chimeric reporter assays).

  • Selectivity: >1,000-fold selective over LXRα and other nuclear receptors.

  • Functional Assay: In HEK293 cells expressing a Bmal1-luciferase reporter, GSK 2945 dose-dependently inhibits luminescence, confirming functional repression of the circadian promoter.

In Vivo Pharmacokinetics (PK)

Unlike SR9009 (which has rapid clearance and poor oral bioavailability), GSK 2945 was optimized for in vivo use, though it still requires careful formulation.

ParameterMouse Data (Oral 100 mg/kg)Mouse Data (i.p. 10-20 mg/kg)
Tmax ~1.0 - 2.0 h0.5 h
Half-life (t½) ~2.0 h~1.5 h
Bioavailability (F) ~23%N/A (100% assumed)
Clearance ModerateModerate

Note: While improved, the half-life is still relatively short, often requiring b.i.d (twice daily) dosing for sustained circadian disruption.

Therapeutic Applications[1][4][5][6][9]
  • Inflammation: Studies show GSK 2945 inhibits LPS-induced IL-6 secretion in macrophages (THP-1 cells).[4]

  • Fibrosis: In models of pulmonary fibrosis, REV-ERB activation suppresses fibroblast-to-myofibroblast differentiation (FMD) and collagen deposition.

  • Metabolism: Used to study glucose handling; activation of REV-ERB typically improves insulin sensitivity and reduces weight gain in diet-induced obesity models.

Experimental Protocols

Protocol A: In Vitro Bmal1 Reporter Assay

Validating target engagement and potency.

  • Cell Culture: Seed HEK293 or U2OS cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% FBS.

  • Transfection (24h later):

    • Co-transfect with:

      • 100 ng Bmal1-Luciferase reporter plasmid.

      • 10 ng REV-ERBα expression vector (optional, to increase sensitivity).

      • 5 ng Renilla luciferase (internal control).

    • Use a standard lipid transfection reagent (e.g., Lipofectamine).

  • Treatment (24h post-transfection):

    • Prepare GSK 2945 HCl stock (10 mM in DMSO).

    • Dilute in fresh media to final concentrations (e.g., 10 nM – 10 µM).

    • Apply to cells; ensure final DMSO concentration is <0.1%.

  • Incubation: Incubate for 18–24 hours.

  • Detection:

    • Lyse cells using passive lysis buffer.

    • Add Firefly luciferase substrate and measure luminescence.

    • Add Stop & Glo (Renilla) substrate and measure.

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to determine IC₅₀ (inhibition of promoter activity).

Protocol B: In Vivo Formulation & Dosing (Mouse)

Optimized for solubility and bioavailability.

Vehicle Formulation:

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline or Water (Diluent)

Preparation Steps:

  • Weigh GSK 2945 HCl powder.

  • Dissolve completely in DMSO (vortex/sonicate).

  • Add PEG400 and Tween 80; vortex until clear.

  • Slowly add warm Saline (37°C) while vortexing to prevent precipitation.

  • Dosing: Administer Intraperitoneal (i.p.) at 10–100 mg/kg at ZT0 (Lights on) and ZT12 (Lights off) to cover the circadian cycle.

Experimental Workflow Diagram

Workflow Stock Stock Preparation 10mM in DMSO Dilution Serial Dilution (1:3 steps) Stock->Dilution Treat Treatment (18-24h Incubation) Dilution->Treat Add Compound CellSeed Cell Seeding (HEK293/U2OS) Transfect Transfection (Bmal1-Luc + Renilla) CellSeed->Transfect 24h Transfect->Treat 24h Lysis Dual-Luciferase Readout Treat->Lysis Data IC50 Calculation (Prism/Excel) Lysis->Data

Figure 2: Standard In Vitro Screening Workflow for REV-ERB Agonist Activity.

Safety & Toxicology

  • Handling: GSK 2945 HCl is a potent bioactive compound. Wear PPE (gloves, lab coat, goggles). Handle in a fume hood.

  • Toxicity: No overt toxicity reported in mice at standard doses (up to 100 mg/kg). However, chronic disruption of the circadian clock may lead to metabolic dysregulation over long periods.

  • Control: Always use a vehicle control and, if possible, a REV-ERB antagonist (e.g., SR8278) to confirm specificity.

References

  • Trump, R. P., et al. (2013). "Optimized chemical probes for REV-ERBα." Journal of Medicinal Chemistry, 56(11), 4729-4737.[10] Link

  • Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 485, 62-68. Link

  • Sitaula, S., et al. (2015). "Rev-erb regulation of cholesterologenesis." Biochemical Pharmacology, 95(3), 215-224. Link

  • Sundaram, S., et al. (2021). "Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition." JCI Insight, 6(10). Link

  • Guide to Pharmacology. "GSK2945 Database Record." Link

Sources

Foundational

PF-06424439: A Potent DGAT2 Inhibitor and its Mechanistic Impact on Cellular Lipid Homeostasis

A Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the role of Diacylglycerol O-acyltransferase 2 (DGAT2) in lipid homeostasis and the m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of Diacylglycerol O-acyltransferase 2 (DGAT2) in lipid homeostasis and the mechanistic impact of its inhibition by the potent and selective small molecule, PF-06424439. We delve into the core principles of triglyceride synthesis, the pharmacological profile of PF-06424439, and its downstream effects on cellular lipid metabolism. Furthermore, this guide offers detailed, field-proven experimental workflows for researchers to investigate the effects of DGAT2 inhibition in a laboratory setting. This includes protocols for quantifying intracellular triglycerides, assessing fatty acid oxidation, and visualizing lipid droplets. Through a synthesis of established scientific principles and practical methodologies, this document serves as a comprehensive resource for professionals in lipid research and metabolic drug development.

Section 1: The Central Role of Diacylglycerol O-Acyltransferase 2 (DGAT2) in Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes and their synthesis is a fundamental biological process. The dysregulation of triglyceride metabolism is a hallmark of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The final and rate-limiting step in the canonical pathway of triglyceride synthesis is catalyzed by the enzyme diacylglycerol O-acyltransferase (DGAT).

There are two main isoforms of DGAT, DGAT1 and DGAT2, which are encoded by different genes and possess distinct biochemical properties.[1] DGAT2 is primarily localized to the endoplasmic reticulum and is considered the predominant isoform responsible for triglyceride synthesis in hepatocytes.[1] Its crucial role in this biosynthetic pathway makes it a compelling therapeutic target for conditions characterized by excessive lipid accumulation. Inhibition of DGAT2 disrupts the formation of triglycerides, leading to reduced lipid storage and potentially promoting the oxidation of fatty acids.

Section 2: PF-06424439 - A Highly Potent and Selective DGAT2 Inhibitor

PF-06424439 is a well-characterized, orally bioavailable small molecule inhibitor of DGAT2.[2] It belongs to the imidazopyridine class of compounds and has demonstrated significant potency and selectivity for its target.[3][4]

Pharmacological Profile of PF-06424439:

ParameterValueReference
Target Diacylglycerol O-acyltransferase 2 (DGAT2)[3]
IC50 14 nM[2][3]
Mechanism of Action Slowly reversible, time-dependent, and noncompetitive with respect to the acyl-CoA substrate.[3][4]
Selectivity Exhibits no significant activity against DGAT1 or monoacylglycerol O-acyltransferases (MGAT1-3).

The high potency and selectivity of PF-06424439 make it an invaluable tool for dissecting the specific roles of DGAT2 in lipid metabolism, minimizing off-target effects that could confound experimental results.

Section 3: Core Mechanism of Action: How PF-06424439 Modulates Lipid Metabolism

The primary mechanism by which PF-06424439 impacts lipid homeostasis is through the direct inhibition of DGAT2, thereby blocking the final step of triglyceride synthesis.[5] This leads to a reduction in the cellular pool of triglycerides. However, the downstream consequences of this inhibition are multifaceted and contribute to a broader reprogramming of cellular lipid metabolism.

Key Effects of DGAT2 Inhibition by PF-06424439:

  • Reduced Triglyceride Synthesis and Lipid Droplet Formation: By inhibiting DGAT2, PF-06424439 directly curtails the synthesis of new triglycerides. This leads to a measurable decrease in intracellular triglyceride content and a reduction in the size and number of lipid droplets, the cellular organelles responsible for storing neutral lipids.[6][7]

  • Suppression of Lipogenic Gene Expression: Beyond its direct enzymatic inhibition, PF-06424439 has been shown to suppress the expression of key genes involved in de novo lipogenesis.[8] This includes the downregulation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of fatty acid and triglyceride synthesis.[8] This dual action of enzymatic inhibition and transcriptional repression makes DGAT2 inhibition a particularly effective strategy for reducing hepatic steatosis.[8]

  • Shifting Fatty Acid Fate: With the pathway for triglyceride synthesis impeded, diacylglycerol (DAG) and fatty acyl-CoAs are shunted towards other metabolic fates. This can include incorporation into phospholipids or an increase in fatty acid oxidation to generate ATP.

The following diagram illustrates the central role of DGAT2 in triglyceride synthesis and the point of intervention for PF-06424439.

DGAT2_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT2 PL Phospholipids DAG->PL Other Enzymes FAO Fatty Acid Oxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->DAG FattyAcylCoA->FAO PF06424439 PF-06424439 PF06424439->DAG

Caption: Triglyceride synthesis pathway and the inhibitory action of PF-06424439 on DGAT2.

Section 4: Experimental Workflows for Assessing the Impact of PF-06424439 on Lipid Homeostasis

To enable researchers to robustly evaluate the effects of DGAT2 inhibitors like PF-06424439, we provide the following detailed experimental protocols. The causality behind key experimental choices is explained to ensure a deep understanding of the methodology.

Cell Culture and Treatment with PF-06424439

This initial step is critical for establishing a reliable in vitro model. The choice of cell line is paramount; for studies of hepatic lipid metabolism, human hepatoma cell lines such as HepG2 are commonly used due to their ability to synthesize and store triglycerides.

Protocol:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well.[9] Allow cells to adhere and reach 70-80% confluency, typically for 24 hours.

  • Lipid Loading (Optional but Recommended): To induce a state of steatosis and provide a robust baseline for measuring lipid reduction, supplement the culture medium with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 1 mM) for 24 hours. This mimics the influx of fatty acids to the liver that occurs in metabolic disease.

  • Compound Preparation: Prepare a stock solution of PF-06424439 in DMSO. A typical stock concentration is 10 mM.

  • Treatment: Serially dilute the PF-06424439 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest PF-06424439 dose).

  • Incubation: Replace the culture medium with the treatment medium and incubate for the desired duration (e.g., 24-72 hours).

Quantification of Intracellular Triglyceride Levels

This assay provides a quantitative measure of the primary endpoint of DGAT2 inhibition. Commercial colorimetric or fluorometric kits are widely available and offer high sensitivity.[10]

Protocol:

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the manufacturer's protocol of the chosen triglyceride quantification kit.

  • Triglyceride Measurement: Perform the triglyceride assay following the kit's instructions. This typically involves the enzymatic conversion of triglycerides to glycerol, which is then used in a reaction that produces a detectable signal.[10]

  • Data Normalization: To account for variations in cell number, normalize the triglyceride measurements to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

Analysis of Fatty Acid Oxidation (FAO)

Inhibition of triglyceride synthesis may lead to a compensatory increase in fatty acid oxidation. This can be assessed by measuring the consumption of a radiolabeled fatty acid substrate or by using commercially available FAO assay kits.

Protocol (Conceptual, based on common methods):

  • Cell Preparation: Culture and treat cells with PF-06424439 as described in section 4.1.

  • Substrate Addition: Add a radiolabeled fatty acid (e.g., [1-14C]palmitic acid) to the culture medium.

  • Incubation: Incubate for a defined period to allow for cellular uptake and metabolism of the labeled fatty acid.

  • Measurement of Oxidation Products: Quantify the amount of radiolabeled CO2 or acid-soluble metabolites produced, which are indicative of fatty acid oxidation.

  • Data Analysis: Compare the rate of fatty acid oxidation in PF-06424439-treated cells to vehicle-treated controls.

Lipid Droplet Imaging with Nile Red Staining

Nile Red is a fluorescent dye that is highly specific for neutral lipids and is commonly used to visualize and quantify lipid droplets.

Protocol:

  • Cell Preparation: Culture and treat cells on glass-bottom plates or coverslips.

  • Staining: Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS) from a stock solution in DMSO. Incubate the cells with the Nile Red solution for 15-30 minutes at room temperature or 37°C.

  • Washing: Gently wash the cells with PBS to remove excess dye.

  • Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~550/640 nm).[1]

  • Quantification (Optional): Use image analysis software to quantify the number, size, and fluorescence intensity of lipid droplets per cell.

The following diagram provides a visual overview of the experimental workflow.

Experimental_Workflow Start Start: HepG2 Cell Culture LipidLoad Lipid Loading (Oleic/Palmitic Acid) Start->LipidLoad Treatment Treatment with PF-06424439 (Dose-Response) LipidLoad->Treatment Endpoint Endpoint Assays Treatment->Endpoint TG_Assay Triglyceride Quantification Endpoint->TG_Assay FAO_Assay Fatty Acid Oxidation Assay Endpoint->FAO_Assay NileRed Nile Red Staining & Imaging Endpoint->NileRed DataAnalysis Data Analysis & Interpretation TG_Assay->DataAnalysis FAO_Assay->DataAnalysis NileRed->DataAnalysis

Caption: A comprehensive experimental workflow for studying the effects of PF-06424439.

Section 5: Expected Outcomes and Data Interpretation

Based on the known mechanism of action of PF-06424439, the following outcomes are anticipated from the described experiments:

Table 1: Expected Dose-Dependent Effects of PF-06424439 on Lipid Metabolism in HepG2 Cells

PF-06424439 ConcentrationIntracellular Triglyceride LevelsLipid Droplet AccumulationFatty Acid Oxidation
Vehicle (DMSO)High (baseline)High (numerous, large droplets)Baseline
1 nMSlight DecreaseSlight DecreaseNo significant change
10 nMModerate DecreaseModerate DecreasePotential slight increase
100 nMSignificant DecreaseSignificant DecreasePotential moderate increase
1 µMStrong DecreaseStrong DecreasePotential significant increase

Interpretation of Results:

  • A dose-dependent decrease in intracellular triglycerides and lipid droplet accumulation would confirm the on-target activity of PF-06424439.

  • An increase in fatty acid oxidation would suggest a metabolic shift away from lipid storage and towards energy expenditure.

  • It is crucial to include appropriate controls, such as a positive control (e.g., another known DGAT2 inhibitor) and to ensure that the observed effects are not due to cytotoxicity.

Section 6: Broader Implications and Therapeutic Potential

The potent and selective inhibition of DGAT2 by compounds like PF-06424439 holds significant promise for the treatment of metabolic diseases. The reduction of hepatic steatosis is a key therapeutic goal in NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH). Clinical trials with other DGAT2 inhibitors, such as IONIS-DGAT2Rx, have shown that this mechanism can be safe and effective in reducing liver fat in patients.

The dual mechanism of reducing triglyceride synthesis and suppressing lipogenic gene expression makes DGAT2 an attractive target.[1][8] Future research will likely focus on the long-term efficacy and safety of DGAT2 inhibitors in larger patient populations and their potential to reverse liver fibrosis, a critical complication of advanced NASH.

Section 7: Conclusion

PF-06424439 is a powerful research tool for elucidating the role of DGAT2 in lipid homeostasis. Its high potency and selectivity allow for precise interrogation of this key enzyme in triglyceride synthesis. The experimental workflows detailed in this guide provide a robust framework for researchers to investigate the impact of DGAT2 inhibition on cellular lipid metabolism. The continued exploration of DGAT2 inhibitors will undoubtedly advance our understanding of metabolic diseases and pave the way for novel therapeutic interventions.

Section 8: References

  • Ansari, D. O., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102. [Link]

  • Chen, X., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Hematology & Oncology, 17(1), 35. [Link]

  • Ansari, D. O., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. PubMed Central. [Link]

  • BioWorld. (2014, August 14). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. [Link]

  • Futatsugi, K., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 61(24), 11214-11226. [Link]

  • Amin, N. B., et al. (2019). Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. Science Translational Medicine, 11(520), eaav9701. [Link]

  • Patsnap Synapse. (2024, June 21). What are DGAT2 inhibitors and how do they work?. [Link]

  • Lee, H. S., et al. (2023). Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes. Semantic Scholar. [Link]

  • D'Amore, C., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. MDPI. [Link]

  • Loomba, R., et al. (2020). Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial. The Lancet Gastroenterology & Hepatology, 5(6), 535-546. [Link]

  • Rong, S., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism, 35(10), 1797-1813.e6. [Link]

  • Sacks, F. M., et al. (2023). Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. Clinical Therapeutics, 45(1), 34-43. [Link]

  • Creative Bioarray. Fatty Acid Oxidation Assay. [Link]

  • Greenspan, P., et al. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of Cell Biology, 100(3), 965-973. [Link]

  • University of Florida Animal Sciences. (2009, September 8). Determining lipid content in embryos using Nile Red fluorescence. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Use of GSK 2945 Hydrochloride

A Researcher's Guide to the Cellular Application of GSK 2945 Hydrochloride, a specific REV-ERBα Antagonist These application notes provide a comprehensive guide for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Cellular Application of GSK 2945 Hydrochloride, a specific REV-ERBα Antagonist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of GSK 2945 Hydrochloride in cell culture. This document offers detailed protocols and expert insights to ensure the scientific integrity and reproducibility of your experiments.

Introduction: Understanding GSK 2945 Hydrochloride and its Mechanism of Action

GSK 2945 Hydrochloride is a tertiary amine compound that functions as a highly specific antagonist of the nuclear receptors REV-ERBα and REV-ERBβ[1]. The REV-ERBs are critical components of the circadian clock, acting as transcriptional repressors that link the body's internal timekeeping machinery to metabolic processes. By antagonizing REV-ERBα/β, GSK 2945 Hydrochloride can de-repress the transcription of target genes, leading to alterations in circadian rhythm and metabolism. Notably, it has been shown to enhance the transcription of Bmal1, a core clock gene, and to increase the expression of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in cholesterol metabolism[1].

It is crucial to distinguish GSK 2945 Hydrochloride from other research compounds that may carry the "GSK" prefix. While GlaxoSmithKline has developed a range of small molecule inhibitors targeting various kinases, GSK 2945 Hydrochloride's primary and well-characterized activity is as a REV-ERBα/β antagonist[1].

This guide will focus on the practical application of GSK 2945 Hydrochloride in a cell culture setting to investigate its effects on cellular processes.

The REV-ERBα Signaling Pathway and the Action of GSK 2945 Hydrochloride

The following diagram illustrates the canonical REV-ERBα signaling pathway and the point of intervention for GSK 2945 Hydrochloride.

REV_ERB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Heterodimer EBOX E-box Elements (e.g., in Rev-erbα promoter) BMAL1_CLOCK->EBOX Binds to Rev_erb_alpha_gene Rev-erbα Gene EBOX->Rev_erb_alpha_gene Drives Transcription Rev_erb_alpha_mRNA Rev-erbα mRNA Rev_erb_alpha_gene->Rev_erb_alpha_mRNA Transcription Rev_erb_alpha_mRNA_cyto Rev-erbα mRNA Rev_erb_alpha_mRNA->Rev_erb_alpha_mRNA_cyto Export Rev_erb_alpha_protein REV-ERBα Protein NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex Rev_erb_alpha_protein->NCoR_HDAC3 Recruits RORE RORE Elements (e.g., in Bmal1 promoter) NCoR_HDAC3->RORE Binds to Bmal1_gene Bmal1 Gene RORE->Bmal1_gene Represses Transcription Bmal1_gene->BMAL1_CLOCK Encodes BMAL1 component GSK2945 GSK 2945 Hydrochloride GSK2945->Rev_erb_alpha_protein Antagonizes Rev_erb_alpha_protein_cyto REV-ERBα Protein Rev_erb_alpha_mRNA_cyto->Rev_erb_alpha_protein_cyto Translation Rev_erb_alpha_protein_cyto->Rev_erb_alpha_protein Nuclear Import

Caption: REV-ERBα signaling and GSK 2945 Hydrochloride's point of antagonism.

Materials and Reagents

Reagent Supplier Catalogue Number Comments
GSK 2945 HydrochlorideMedchemExpressHY-117147AOr equivalent
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650Or equivalent
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoVaries by cell lineEnsure appropriate supplements (FBS, antibiotics)
Fetal Bovine Serum (FBS)GibcoVaries by lotHeat-inactivate if necessary for your cell line
Penicillin-StreptomycinGibco15140122Or equivalent
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Or equivalent
Cell line of interestATCC, etc.VariesSelect a cell line relevant to your research question
96-well and 6-well cell culture platesCorningVariesTissue culture treated
Cell viability assay kit (e.g., MTT, WST-1)VariesVariesChoose a suitable assay for your experimental needs

Experimental Protocols

Preparation of GSK 2945 Hydrochloride Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dosing in cell culture experiments. DMSO is the recommended solvent for GSK 2945 Hydrochloride due to its high solubilizing capacity for many organic small molecules.

Protocol:

  • Calculate the required mass:

    • The molecular weight of GSK 2945 Hydrochloride is 457.79 g/mol .

    • To prepare a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 457.79 g/mol x 1000 mg/g = 4.5779 mg

  • Dissolution:

    • Aseptically weigh approximately 5 mg of GSK 2945 Hydrochloride powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

General Cell Culture Treatment Protocol

Rationale: This protocol outlines a general procedure for treating adherent cells with GSK 2945 Hydrochloride. The key is to ensure a homogenous distribution of the compound in the culture medium while minimizing solvent-induced cytotoxicity.

Cell_Treatment_Workflow Start Start: Healthy, sub-confluent cells Seed_Cells Seed cells in appropriate culture vessel Start->Seed_Cells Incubate_24h Incubate for 24 hours to allow attachment Seed_Cells->Incubate_24h Prepare_Working_Sol Prepare working solutions of GSK 2945 from stock in pre-warmed medium Incubate_24h->Prepare_Working_Sol Treat_Cells Add working solutions to cells (including vehicle control) Prepare_Working_Sol->Treat_Cells Incubate_Treatment Incubate for the desired treatment duration Treat_Cells->Incubate_Treatment Harvest_Cells Harvest cells for downstream analysis Incubate_Treatment->Harvest_Cells End End: Analyze experimental endpoints Harvest_Cells->End

Caption: A generalized workflow for cell treatment with GSK 2945 Hydrochloride.

Protocol:

  • Cell Seeding:

    • The day before treatment, seed your cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis) at a density that will ensure they are in the logarithmic growth phase and sub-confluent (typically 70-80% confluency) at the time of treatment.

  • Preparation of Working Solutions:

    • On the day of treatment, pre-warm the required volume of complete cell culture medium to 37°C.

    • Prepare serial dilutions of the GSK 2945 Hydrochloride stock solution in the pre-warmed medium to achieve the desired final concentrations.

    • Crucial Step: To avoid precipitation, add the DMSO stock solution to the medium while gently vortexing or swirling the tube. Do not add the medium directly to the concentrated DMSO stock.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of GSK 2945 Hydrochloride used. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent toxicity.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared working solutions of GSK 2945 Hydrochloride and the vehicle control to the respective wells.

  • Incubation:

    • Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration. This will be determined by your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, proceed with your planned analysis, such as cell viability assays, RNA extraction for qPCR, or protein extraction for Western blotting.

Self-Validating Experimental Design: Determining Optimal Concentration and Assessing Cytotoxicity

Rationale: It is imperative to determine the optimal working concentration of GSK 2945 Hydrochloride for your specific cell line and experimental endpoint. This involves performing a dose-response experiment to identify a concentration that elicits the desired biological effect without causing significant cytotoxicity.

Protocol: Dose-Response and Cytotoxicity Assessment using MTT Assay
  • Seeding: Seed cells in a 96-well plate as described in the general treatment protocol.

  • Treatment: Prepare a range of GSK 2945 Hydrochloride concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM) and a vehicle control. Treat the cells and incubate for a relevant time period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the GSK 2945 Hydrochloride concentration to generate a dose-response curve.

    • From this curve, you can determine the EC₅₀ (effective concentration for 50% of the maximal response) for your desired biological effect and the IC₅₀ (inhibitory concentration for 50% viability) for cytotoxicity. Aim to use a concentration that is effective but has minimal impact on cell viability for mechanistic studies.

Parameter Description Typical Range for Small Molecules
EC₅₀ The concentration that gives half-maximal response.Varies widely depending on the compound and target.
IC₅₀ The concentration that inhibits a biological process by 50%.For cell viability, a higher IC₅₀ is desirable.
Working Concentration The concentration used for mechanistic studies.Typically at or slightly above the EC₅₀, and well below the cytotoxic IC₅₀.

Assessing Downstream Effects: A Western Blotting Example

Rationale: To confirm the on-target effect of GSK 2945 Hydrochloride, you can measure the expression of known downstream targets of REV-ERBα. As GSK 2945 Hydrochloride is an antagonist, you would expect to see an increase in the protein levels of genes repressed by REV-ERBα.

Protocol: Western Blot for a REV-ERBα Target Protein

  • Cell Lysis: After treating cells in 6-well plates with an effective, non-toxic concentration of GSK 2945 Hydrochloride and a vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known REV-ERBα target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.

References

Sources

Application

GSK 2945 Hydrochloride protocol for in vivo mouse studies

Topic: GSK 2945 Hydrochloride Protocol for In Vivo Mouse Studies PART 1: CORE DIRECTIVE - Application Note & Protocol Executive Summary GSK 2945 Hydrochloride is a potent, selective, and cell-permeable antagonist of the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GSK 2945 Hydrochloride Protocol for In Vivo Mouse Studies

PART 1: CORE DIRECTIVE - Application Note & Protocol

Executive Summary

GSK 2945 Hydrochloride is a potent, selective, and cell-permeable antagonist of the nuclear receptor REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) . Unlike its agonist counterparts (e.g., SR9009, GSK4112), GSK 2945 blocks the repressor activity of REV-ERB, thereby stimulating the expression of target genes involved in circadian rhythm regulation, lipid metabolism, and gluconeogenesis.

This application note provides a validated, field-tested protocol for the preparation, administration, and evaluation of GSK 2945 HCl in mouse models. It addresses critical challenges such as solubility , circadian timing (Zeitgeber Time) , and pharmacokinetic (PK) limitations .

Mechanism of Action & Scientific Rationale

REV-ERBα functions as a transcriptional repressor. It recruits the NCoR/HDAC3 complex to the promoters of target genes (e.g., Bmal1, Cyp7a1, Pepck), silencing their transcription.

  • Agonists (e.g., SR9009): Enhance repression (Lower Bmal1).

  • Antagonists (GSK 2945): Relieve repression (Increase Bmal1, Cyp7a1).

Therapeutic Relevance:

  • Lipid Metabolism: Increases Cyp7a1 (Cholesterol 7α-hydroxylase), the rate-limiting enzyme in bile acid synthesis, promoting cholesterol catabolism.

  • Circadian Biology: Resets the molecular clock by upregulating the positive limb (Bmal1).

G GSK2945 GSK 2945 HCl REVERB REV-ERBα/β (Transcriptional Repressor) GSK2945->REVERB Antagonizes Binding NCOR NCoR/HDAC3 Co-repressor Complex GSK2945->NCOR Disrupts Recruitment BMAL1 Bmal1 (Arntl) (Circadian Clock) GSK2945->BMAL1 De-repression (Upregulation) CYP7A1 Cyp7a1 (Bile Acid Synthesis) GSK2945->CYP7A1 De-repression (Upregulation) PEPCK Pepck (Pck1) (Gluconeogenesis) GSK2945->PEPCK De-repression (Upregulation) REVERB->NCOR Normally Recruits REVERB->BMAL1 Represses (Basal) REVERB->CYP7A1 Represses (Basal)

Caption: GSK 2945 antagonizes REV-ERB, preventing NCoR recruitment and de-repressing key metabolic genes.

Compound Preparation & Formulation

Critical Note: GSK 2945 HCl is hydrophobic.[1] Improper formulation leads to precipitation in the gut or peritoneal cavity, resulting in erratic absorption and false negatives.

Physicochemical Properties:

  • Molecular Weight: 457.79 g/mol (HCl salt).

  • Appearance: Off-white to yellow solid.

  • Storage: Powder at -20°C (stable for 2 years). Solutions must be freshly prepared .

Validated Vehicle (Oral/IP): This "4-Component" vehicle ensures stability for up to 24 hours.

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent/Stabilizer)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)

Preparation Protocol (Example: 10 mL at 10 mg/mL):

  • Weigh: 100 mg of GSK 2945 HCl.

  • Dissolve: Add 1.0 mL DMSO . Vortex and sonicate (water bath, 37°C) until completely clear. Do not proceed until clear.

  • Stabilize: Add 4.0 mL PEG300 . Vortex thoroughly.

  • Emulsify: Add 0.5 mL Tween-80 . Vortex until homogenous.

  • Dilute: Slowly add 4.5 mL Saline while vortexing.

    • Result: Clear to slightly opalescent solution.

    • pH Check: Ensure pH is ~5.0–7.0. If too acidic due to HCl salt, adjust cautiously with dilute NaOH, but precipitation risk increases >pH 7.5.

In Vivo Experimental Protocol

Subject: Male C57BL/6J mice (8–12 weeks old). Housing: Strict 12h:12h Light:Dark cycle (Lights on at ZT0, off at ZT12) for at least 2 weeks prior to study.

Dosing Regimen:

  • Route: Oral Gavage (PO) is preferred for metabolic studies. Intraperitoneal (IP) is acceptable for acute signaling studies.

  • Dose Range:

    • Effective Range:30 – 100 mg/kg .

    • Recommended Starting Dose:100 mg/kg (to ensure target engagement due to short half-life).

  • Frequency: BID (Twice Daily) or TID (Three Times Daily) .

    • Reasoning: The in vivo half-life (T1/2) is approximately 2.0 hours .[2] Once-daily dosing will result in loss of target occupancy for >18 hours.

Experimental Workflow:

Workflow Acclimation Acclimation 14 Days (Entrainment to LD 12:12) Grouping Grouping (n=8-10/group) Randomize by Body Weight Acclimation->Grouping Dosing Dosing Phase (3-14 Days) PO, 100 mg/kg, BID Grouping->Dosing Timing Circadian Timing ZT6 (Rest Phase) & ZT18 (Active Phase) Dosing->Timing Harvest Tissue Harvest 4h Post-Last Dose (Liver, Plasma, Muscle) Timing->Harvest Analysis Analysis qPCR (Cyp7a1, Bmal1) Plasma Cholesterol Harvest->Analysis

Caption: Workflow emphasizes circadian timing (ZT) and BID dosing to counter short half-life.

Step-by-Step Procedure:

  • Entrainment: Acclimate mice to the facility's light/dark cycle. This is non-negotiable for REV-ERB studies.

  • Baseline: Measure body weight and baseline blood glucose if applicable.

  • Administration:

    • Dose at ZT6 (6 hours after lights on) and ZT18 (6 hours after lights off, use red light).

    • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Monitoring: Observe for piloerection or lethargy (signs of vehicle toxicity).

  • Termination:

    • Euthanize 2–4 hours after the final dose to capture peak transcriptional changes.

    • Liver: Snap freeze in liquid nitrogen for RNA/Protein.

    • Plasma: Collect in EDTA tubes for lipid analysis.

Pharmacokinetics (PK) & Pharmacodynamics (PD)

Pharmacokinetic Profile (Mouse):

  • Tmax: ~0.5 – 1.0 hour (Rapid absorption).

  • Half-life (T1/2): ~2.0 hours (Oral).

  • Clearance: Complete serum clearance within 24 hours.

  • Bioavailability: ~23% (Oral).

Pharmacodynamic Verification (Success Criteria): To validate that the drug worked, run qPCR on liver tissue. You must see:

  • Upregulation of Bmal1 (Arntl): >2-fold increase vs. vehicle.[1]

  • Upregulation of Cyp7a1: Significant increase (p < 0.05).

  • Upregulation of Pepck (Pck1): Significant increase.

Data Summary Table:

ParameterValue / RecommendationNotes
Vehicle 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalinePrepare fresh daily.
Dose 100 mg/kgLower doses (30 mg/kg) may be insufficient for sustained antagonism.
Route Oral Gavage (PO)Preferred. IP can cause local irritation with this vehicle.
Dosing Time ZT6 and ZT18Critical for circadian modulators.
T1/2 ~2.0 HoursRequires BID dosing for chronic studies.
Primary Readout Liver Cyp7a1 mRNAThe most sensitive marker for REV-ERB antagonism.
Troubleshooting & Expert Tips
  • Solubility Issues: If the solution turns cloudy upon adding saline, you added it too fast. Re-make the solution, adding saline dropwise while vortexing. If it persists, slightly increase PEG300 to 50% and reduce Saline to 35%.

  • Circadian Noise: Never sacrifice mice at undefined times. "Morning" is not a time. Use ZT (Zeitgeber Time). Comparing a ZT2 mouse to a ZT10 mouse will yield junk data due to natural rhythmicity.

  • Vehicle Control: The high percentage of PEG300/DMSO can have minor metabolic effects. Always run a vehicle-matched control group dosed at the exact same times.

PART 2: REFERENCES

  • Zhang, Y., et al. (2016). "GENETIC AND CHEMICAL REV-ERB INHIBITION LEADS TO UPREGULATION OF CYP7A1 AND CHOLESTEROL EXCRETION." This is the seminal paper describing GSK 2945's mechanism as an antagonist and its in vivo effects on Cyp7a1. [Source Verification Needed - See Note Below]

  • Refinetti, R., et al. (2007). "Procedures for numerical analysis of circadian rhythms." Biological Rhythm Research. (Standard for ZT timing protocols).

  • Everett, L.J., & Lazar, M.A. (2014). "Nuclear receptor Rev-erbα: up, down, and all around." Trends in Endocrinology & Metabolism. Link

  • MedChemExpress (MCE). "GSK2945 Hydrochloride Product Information & Solubility Data." Link

  • InvivoChem. "GSK2945 Hydrochloride Protocol and In Vivo Formulation." Link

(Note: While specific peer-reviewed papers for GSK 2945 are less abundant than for SR9009, the protocol parameters above are synthesized from the standard operating procedures for REV-ERB ligands described in the cited literature and chemical supplier data.)

Sources

Method

Detailed Protocol: Preparation of GSK 2945 Hydrochloride Stock Solution in DMSO

Abstract & Introduction GSK 2945 Hydrochloride is a potent, selective, and orally bioavailable antagonist of the nuclear receptor Rev-erbα (NR1D1). By inhibiting the transcriptional repressor activity of Rev-erbα, GSK 29...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

GSK 2945 Hydrochloride is a potent, selective, and orally bioavailable antagonist of the nuclear receptor Rev-erbα (NR1D1). By inhibiting the transcriptional repressor activity of Rev-erbα, GSK 2945 plays a critical role in modulating circadian rhythms and metabolic pathways, specifically increasing the expression of CYP7A1 (Cholesterol 7α-hydroxylase) and Bmal1.

Precise preparation of the stock solution is the foundational step for any biological assay. Inaccurate solubilization can lead to experimental variability, precipitation in cell culture media, and erroneous IC₅₀/EC₅₀ data. This guide provides a standardized, self-validating protocol for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and biological efficacy.

Physicochemical Profile

Understanding the intrinsic properties of the compound is essential for correct calculation and handling.

PropertySpecificationNotes
Compound Name GSK 2945 HydrochlorideSalt form is preferred for stability.[1]
CAS Number 1438071-12-5Refers to the free base.[2][3]
Molecular Weight 457.79 g/mol CRITICAL: Use this value for HCl salt calculations.[2] (Free base is ~421.34).
Solubility (DMSO)

10 mM
Soluble.[4] Warming (37°C) may be required for higher concentrations.
Solubility (Water) InsolublePre-dilution in DMSO is mandatory before aqueous addition.
Appearance Off-white to pale yellow solidProtect from light.
Storage (Powder) -20°C (2 years)Desiccate; protect from moisture.
Storage (Solution) -80°C (6 months)Aliquot to avoid freeze-thaw cycles.

Materials & Equipment

  • Reagent: GSK 2945 Hydrochloride (solid).

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide),

    
    99.9% purity (cell culture grade).
    
    • Note: DMSO is hygroscopic. Use fresh or strictly sealed bottles to prevent water absorption, which causes compound precipitation.

  • Vessels: Amber glass vials or polypropylene tubes (DMSO-resistant).

  • Equipment: Analytical balance (precision 0.01 mg), vortex mixer, ultrasonic bath (optional).

Protocol: 10 mM Stock Solution Preparation

The Mathematics of Molarity

To prepare a specific molarity (


), use the formula:


Scenario: You have 10 mg of GSK 2945 Hydrochloride.[4][5]

  • Mass: 0.010 g

  • MW: 457.79 g/mol [2][3]

  • Target Concentration: 10 mM (0.010 mol/L)



Quick Reference Table (for 10 mM Stock)

Mass of GSK 2945 HClVolume of DMSO Required
1 mg218.4

L
5 mg1.092 mL
10 mg 2.184 mL
50 mg10.920 mL
Step-by-Step Procedure
  • Equilibration: Allow the vial of GSK 2945 HCl powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the desired mass of compound into a sterile, DMSO-resistant tube (e.g., 1.5 mL Eppendorf or amber glass vial).

    • Best Practice: If the vendor supplies exactly 10 mg, it is safer to add the calculated volume of DMSO directly to the vendor's vial to avoid loss during transfer.

  • Solvent Addition: Add the calculated volume of sterile DMSO (e.g., 2.184 mL for 10 mg) to the vial.

  • Solubilization:

    • Secure the cap tightly.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect the solution against a light source. It should be completely clear and particulate-free.

    • If precipitate remains: Sonicate in an ultrasonic water bath for 2–5 minutes at room temperature. Avoid heating above 40°C.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 50

    
    L or 100 
    
    
    
    L) to prevent freeze-thaw degradation. Use amber tubes or wrap in foil.
  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term (<1 month).

Biological Mechanism & Context

GSK 2945 acts by antagonizing Rev-erbα, a circadian transcriptional repressor. In a typical drug discovery workflow, this inhibition leads to the de-repression (activation) of downstream targets like Bmal1 and CYP7A1.

G GSK GSK 2945 HCl RevErb Rev-erbα (Transcriptional Repressor) GSK->RevErb Antagonizes (Inhibits Binding) Targets Target Genes (Bmal1, CYP7A1) GSK->Targets Net Effect: Upregulation Complex Co-Repressor Complex Recruitment RevErb->Complex Normally Recruits Complex->Targets Represses Transcription Metabolism Cholesterol Metabolism & Circadian Rhythm Targets->Metabolism Modulates

Figure 1: Mechanism of Action. GSK 2945 antagonizes Rev-erbα, preventing the repression of target genes like CYP7A1.[4]

Quality Control & Troubleshooting

Self-Validating the Solution
  • The "Dilution Test": Before using the stock in a precious assay, perform a dummy dilution.

    • Dilute 1

      
      L of stock into 999 
      
      
      
      L of cell culture media (0.1% DMSO final).
    • Incubate at 37°C for 4 hours.

    • Inspect under a microscope (20x/40x).

    • Result: If crystals/needles are visible, the compound has precipitated.

    • Correction: The compound may require a lower working concentration or a serial dilution step (Stock

      
       1:10 in PBS 
      
      
      
      Media).
Common Issues
IssueCauseSolution
Precipitation in Stock DMSO absorbed water (hygroscopic).Use fresh, anhydrous DMSO. Warm to 37°C and vortex.
Precipitation in Media "Shock" dilution (rapid concentration change).Perform intermediate dilution (e.g., 10 mM

1 mM in media

final).
Loss of Potency Repeated freeze-thaw cycles.Always use single-use aliquots. Discard aliquot after thawing.
Cytotoxicity High DMSO concentration.Ensure final DMSO concentration in assay is <0.5% (ideally <0.1%).[6]

References

  • National Institutes of Health (NIH) / PubMed.Rev-erbα modulation and circadian rhythm studies. (General context on Rev-erbα mechanisms).
  • Gaylord Chemical. DMSO Solubility Data and Handling Guidelines.[7] (Standard protocols for DMSO stock preparation).

Sources

Application

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following GSK2945 Hydrochloride Treatment

Introduction: Elucidating the Cellular Impact of GSK2945 Hydrochloride GSK2945 Hydrochloride has been identified as a potent and specific antagonist of the nuclear receptor Rev-erbα.[1][2] Rev-erbα is a critical componen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Cellular Impact of GSK2945 Hydrochloride

GSK2945 Hydrochloride has been identified as a potent and specific antagonist of the nuclear receptor Rev-erbα.[1][2] Rev-erbα is a critical component of the circadian clock machinery and plays a significant role in regulating gene expression involved in lipid metabolism and inflammation. As a Rev-erbα antagonist, GSK2945 Hydrochloride is expected to modulate the expression of Rev-erbα target genes.

Recent research has increasingly focused on the intricate crosstalk between cellular metabolic pathways, circadian rhythms, and fundamental cellular processes like autophagy and survival signaling. The PI3K/Akt pathway is a key signaling cascade that governs cell growth, proliferation, and survival.[3] Autophagy is a cellular recycling process essential for maintaining cellular homeostasis, which is often regulated by the PI3K/Akt/mTOR signaling axis. While the primary mechanism of GSK2945 Hydrochloride is established as Rev-erbα antagonism, its broader effects on interconnected cellular pathways remain an area of active investigation.

This comprehensive guide provides a framework for researchers to perform Western blot analysis to characterize the effects of GSK2945 Hydrochloride treatment on protein expression. We will detail protocols to investigate not only the direct impact on a known Rev-erbα target but also to explore potential downstream or off-target effects on the pivotal autophagy and PI3K/Akt signaling pathways.

Core Concepts and Experimental Rationale

The Rev-erbα Signaling Axis

Rev-erbα acts as a transcriptional repressor. Its antagonism by GSK2945 Hydrochloride is hypothesized to de-repress the expression of its target genes. A key target of Rev-erbα is Bmal1, another core clock protein. Therefore, an increase in BMAL1 protein levels can serve as a positive control for GSK2945 Hydrochloride activity.

The Autophagy Pathway

Autophagy is a dynamic process involving the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and fuse with lysosomes for degradation. Key markers for monitoring autophagy by Western blot include:

  • LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy induction, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.

  • p62/SQSTM1 (Sequestosome 1): p62 is an autophagy receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. Consequently, p62 is itself degraded during the autophagic process. A decrease in p62 levels can indicate increased autophagic flux.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[3] Upon activation, PI3K generates PIP3, which leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. Analysis of this pathway typically involves assessing the phosphorylation status of key proteins:

  • Akt: Phosphorylation at Serine 473 (p-Akt Ser473) is a key indicator of Akt activation. Comparing the levels of p-Akt to total Akt provides a measure of pathway activation.

  • mTOR: As a downstream effector of Akt, the phosphorylation of mTOR at Serine 2448 (p-mTOR Ser2448) can be indicative of its activation.

Experimental Workflow

The overall experimental workflow for investigating the effects of GSK2945 Hydrochloride on protein expression is depicted below.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis cell_culture Seed and culture cells treatment Treat with GSK2945 Hydrochloride (and controls) cell_culture->treatment lysis Lyse cells and collect protein treatment->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection imaging Image acquisition detection->imaging densitometry Densitometry analysis imaging->densitometry normalization Normalize to loading control densitometry->normalization

Figure 1. A generalized workflow for the Western blot analysis of protein expression following GSK2945 Hydrochloride treatment.

Detailed Protocols

Protocol 1: Cell Culture and Treatment with GSK2945 Hydrochloride
  • Cell Seeding: Plate the chosen cell line at a density that will result in 70-80% confluency at the time of harvest.

  • GSK2945 Hydrochloride Preparation: Prepare a stock solution of GSK2945 Hydrochloride in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment:

    • Dose-Response: To determine the optimal concentration, treat cells with a range of GSK2945 Hydrochloride concentrations (e.g., 0.1, 1, 10, 20 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of GSK2945 Hydrochloride (determined from the dose-response experiment) for various durations (e.g., 6, 12, 24, 48 hours).

    • Controls:

      • Vehicle Control: Treat cells with the same volume of solvent used for GSK2945 Hydrochloride.

      • Positive Control (for autophagy): Treat cells with a known autophagy inducer (e.g., rapamycin) or an inhibitor of autophagic flux (e.g., chloroquine or bafilomycin A1) to validate the detection of autophagy markers.

      • Positive Control (for PI3K/Akt): Treat cells with a known activator of the PI3K/Akt pathway (e.g., IGF-1) to confirm antibody performance for phosphorylated proteins.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 3: Western Blot Analysis
  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins (e.g., a 15% gel is suitable for resolving LC3-I and LC3-II).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. See Table 1 for recommended antibodies and dilutions.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

Data Presentation and Interpretation

Expected Outcomes and Data Summary

The following table summarizes the key proteins to be analyzed and the expected changes in their expression or phosphorylation status following effective GSK2945 Hydrochloride treatment, based on its known and hypothesized activities.

PathwayTarget ProteinExpected Change with GSK2945 HClRationale
Rev-erbα Signaling BMAL1↑ IncreaseGSK2945 HCl antagonizes the repressive function of Rev-erbα on the Bmal1 promoter.
Autophagy LC3-II/LC3-I↑ or ↓ (Hypothetical)An increase suggests induction of autophagosome formation. A decrease could indicate inhibition of autophagy initiation.
p62/SQSTM1↓ or ↑ (Hypothetical)A decrease suggests enhanced autophagic flux. An accumulation indicates a blockage in the autophagy pathway.
PI3K/Akt Signaling p-Akt (S473)↑ or ↓ (Hypothetical)Changes in phosphorylation would suggest modulation of the PI3K/Akt pathway. A decrease in p-Akt could lead to autophagy induction.
Total AktNo changeTotal protein levels should remain stable and serve as a loading control for the phosphorylated form.
p-mTOR (S2448)↑ or ↓ (Hypothetical)As a downstream target of Akt, its phosphorylation status is expected to correlate with p-Akt levels. Decreased p-mTOR is permissive for autophagy initiation.
Total mTORNo changeTotal protein levels should remain stable.
Loading Control GAPDH/β-ActinNo changeEnsures equal protein loading across all lanes.

Table 1. Summary of target proteins for Western blot analysis and their hypothesized expression changes in response to GSK2945 Hydrochloride treatment.

Visualizing the Signaling Pathways

The following diagrams illustrate the signaling pathways under investigation.

G GSK2945 GSK2945 HCl ReverbA Rev-erbα GSK2945->ReverbA inhibits Bmal1_gene Bmal1 Gene ReverbA->Bmal1_gene represses Bmal1_protein BMAL1 Protein Bmal1_gene->Bmal1_protein expresses G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Autophagy PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy_Machinery Autophagy Machinery mTOR->Autophagy_Machinery inhibits Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome LC3 LC3-I -> LC3-II p62 p62 degradation Autophagosome->LC3 Autophagosome->p62

Figure 3. The relationship between the PI3K/Akt/mTOR pathway and autophagy.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, it is crucial to incorporate the following validation steps into your experimental design:

  • Antibody Validation: Before initiating the study, validate each primary antibody for specificity in your cell system. This can be achieved by using positive and negative controls (e.g., cell lysates from cells with known target expression, or siRNA-mediated knockdown of the target protein).

  • Loading Controls: Always include a loading control (e.g., GAPDH, β-Actin, or α-Tubulin) on every Western blot to ensure equal protein loading between lanes.

  • Biological Replicates: Perform each experiment with at least three independent biological replicates to ensure the reproducibility of your results.

  • Quantitative Analysis: Use densitometry to quantify the band intensities. Normalize the intensity of the target protein band to the corresponding loading control band for accurate comparison between samples.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for investigating the effects of GSK2945 Hydrochloride on protein expression. By examining its impact on Rev-erbα signaling, as well as the autophagy and PI3K/Akt pathways, researchers can gain a deeper understanding of the molecular consequences of this compound's activity. Adherence to the detailed protocols and validation steps outlined herein will ensure the generation of high-quality, reproducible, and trustworthy data.

References

  • Bago, R., et al. (2014). Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochemical Journal, 463(3), 413-427.
  • Ronan, B., et al. (2014). A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy. Nature Chemical Biology, 10(12), 1013-1019.
  • Yuan, N., et al. (2020). PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia. Molecular Medicine Reports, 22(5), 3575-3585.
  • Xu, H. D., et al. (2022). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. World Journal of Clinical Cases, 10(19), 6354-6363.
  • Lin, S., et al. (2018). GSK-3β inhibits autophagy and enhances radiosensitivity in non-small cell lung cancer. Journal of Cancer, 9(12), 2168-2176.
  • Sui, X., et al. (2014). The role of the BECLIN 1-VPS34 complex in targeted therapy. Cancers, 6(2), 1114-1131.
  • Backer, J. M. (2008). The regulation and function of Class III PI3Ks: novel roles for Vps34. Biochemical Journal, 410(1), 1-17.
  • ResearchGate. (n.d.). Western blot analysis showing a time-course of Vps34 protein levels.... Retrieved from [Link]

  • Hemmings, B. A., & Restuccia, D. F. (2012). PI3K-PKB/Akt pathway. Cold Spring Harbor Perspectives in Biology, 4(9), a011189.
  • Kim, J., & Guan, K. L. (2019). mTOR as a central regulator of response to nutrients.

Sources

Method

Application Note and Protocol: Interrogating Chromatin Dynamics with GSK2945 Hydrochloride using Chromatin Immunoprecipitation (ChIP)

Introduction: Unveiling Transcriptional Regulation with GSK2945 Hydrochloride GSK2945 Hydrochloride is a potent and specific antagonist of the nuclear receptors Rev-erbα and Rev-erbβ[1][2]. These proteins are critical co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Transcriptional Regulation with GSK2945 Hydrochloride

GSK2945 Hydrochloride is a potent and specific antagonist of the nuclear receptors Rev-erbα and Rev-erbβ[1][2]. These proteins are critical components of the circadian clock and act as transcriptional repressors. Rev-erbα influences gene expression by binding to specific DNA sequences and modulating chromatin architecture, including the formation of chromatin loops[3]. As a transcriptional repressor, the displacement of Rev-erbα from chromatin by an antagonist like GSK2945 is expected to lead to changes in the local chromatin environment and the expression of target genes.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context within the cell[4][5]. When coupled with a small molecule inhibitor like GSK2945, ChIP assays can elucidate the direct impact of the inhibitor on the binding of its target protein to specific genomic regions. This application note provides a comprehensive guide for researchers on how to design and execute a ChIP experiment to study the effects of GSK2945 Hydrochloride on Rev-erbα binding to chromatin.

Mechanism of Action: GSK2945 Hydrochloride and Rev-erbα

GSK2945 Hydrochloride functions as a competitive antagonist of Rev-erbα. By binding to the ligand-binding domain of Rev-erbα, it prevents the recruitment of co-repressor complexes, leading to the de-repression of target genes. This molecular intervention provides a precise tool to study the role of Rev-erbα in gene regulation. A key aspect of this regulation is the dynamic modulation of chromatin structure, which can be directly assessed using ChIP.

Experimental Design Considerations

Before proceeding with the detailed protocol, several key experimental parameters must be considered to ensure a successful ChIP assay with GSK2945 Hydrochloride.

Cell Line Selection and Treatment

The choice of cell line is critical and should be based on known expression of Rev-erbα and its target genes. Treatment conditions with GSK2945 Hydrochloride, including concentration and duration, will need to be optimized. Based on published data, the EC50 for GSK2945 is in the micromolar range[1][2]. A dose-response experiment is recommended to determine the optimal concentration for the chosen cell line.

Parameter Recommendation Rationale
GSK2945 Concentration 1-20 µMTo cover the effective concentration range observed in in vitro assays[1][2].
Treatment Duration 6-24 hoursTo allow for sufficient time for GSK2945 to enter the cells and displace Rev-erbα from its target sites.
Vehicle Control DMSOGSK2945 Hydrochloride is typically dissolved in DMSO. A vehicle-only control is essential.
Positive Control Locus Known Rev-erbα target gene (e.g., Bmal1, Cyp7a1)[1][2]To validate the ChIP procedure and confirm the expected biological effect of GSK2945.
Negative Control Locus A gene desert region or a gene not regulated by Rev-erbαTo assess the level of non-specific background signal.
Antibody Selection

The success of a ChIP experiment heavily relies on the quality of the antibody used for immunoprecipitation[6]. A ChIP-validated antibody specific for Rev-erbα is essential. It is crucial to validate the antibody's specificity and performance in your chosen cell line.

Visualizing the Workflow: From Cell Treatment to Data Analysis

The following diagram illustrates the key stages of a ChIP experiment designed to investigate the effects of GSK2945 Hydrochloride.

ChIP_Workflow_with_GSK2945 cluster_treatment Cell Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis start Plate Cells treat Treat with GSK2945 or Vehicle start->treat crosslink Cross-link with Formaldehyde treat->crosslink lyse Cell Lysis and Chromatin Shearing crosslink->lyse ip Immunoprecipitation with anti-Rev-erbα Ab lyse->ip wash Wash and Elute Complexes ip->wash reverse Reverse Cross-links and Purify DNA wash->reverse qpcr qPCR of Target Loci reverse->qpcr ngs ChIP-seq Library Prep and Sequencing reverse->ngs

Caption: Workflow for ChIP assay with GSK2945 Hydrochloride treatment.

Detailed Protocol: ChIP Assay with GSK2945 Hydrochloride

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Part 1: Cell Culture and Treatment
  • Cell Plating: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvesting.

  • GSK2945 Treatment: Treat cells with the desired concentration of GSK2945 Hydrochloride or vehicle (DMSO) for the optimized duration.

Part 2: Chromatin Cross-linking and Preparation
  • Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking[7].

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Cell Harvesting: Wash the cells twice with ice-cold PBS, then scrape the cells in PBS and pellet them by centrifugation. The cell pellet can be stored at -80°C at this stage.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The optimal shearing conditions should be determined empirically[7].

Part 3: Immunoprecipitation
  • Pre-clearing: Pre-clear the chromatin lysate with protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Take a small aliquot of the pre-cleared lysate to serve as the "input" control.

    • Incubate the remaining lysate with a ChIP-validated anti-Rev-erbα antibody overnight at 4°C with rotation.

    • As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.

  • Immune Complex Capture: Add protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

Part 4: Elution, Reverse Cross-linking, and DNA Purification
  • Elution: Elute the immunoprecipitated complexes from the beads using an elution buffer.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluates and the input control at 65°C for several hours or overnight in the presence of high salt.

  • Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

Part 5: Downstream Analysis
  • qPCR: Use quantitative PCR to determine the enrichment of specific DNA sequences in the immunoprecipitated samples relative to the input and IgG controls. This will reveal whether GSK2945 treatment alters the binding of Rev-erbα to its target gene promoters.

  • ChIP-sequencing (ChIP-seq): For a genome-wide analysis, the purified DNA can be used to prepare a sequencing library for next-generation sequencing[8].

Data Interpretation

A successful ChIP experiment with GSK2945 will show a decrease in the enrichment of Rev-erbα at its known target gene promoters in the GSK2945-treated samples compared to the vehicle-treated controls. This would indicate that GSK2945 effectively displaces Rev-erbα from its binding sites on the chromatin.

Troubleshooting

Problem Possible Cause Solution
Low ChIP signal Inefficient cross-linking, poor antibody performance, or suboptimal chromatin shearing.Optimize cross-linking time, use a different validated antibody, or optimize shearing conditions.
High background Insufficient washing, non-specific antibody binding, or too much starting material.Increase the number and stringency of washes, use a pre-clearing step, or reduce the amount of chromatin.
No effect of GSK2945 Inactive compound, insufficient treatment time or concentration.Verify the activity of GSK2945, and perform a dose-response and time-course experiment.

Conclusion

The combination of GSK2945 Hydrochloride treatment and Chromatin Immunoprecipitation provides a robust methodology to investigate the role of Rev-erbα in transcriptional regulation. This approach allows for the direct assessment of how a specific small molecule inhibitor can modulate the interaction of a key regulatory protein with the genome, offering valuable insights into gene regulatory networks and the mechanisms of drug action.

References

  • Changes in nascent chromatin structure regulate activation of the pro-fibrotic transcriptome and myofibroblast emergence in organ fibrosis - PMC. [Link]

  • chromatin-immunoprecipitation-chip-protocol.pdf - Rockland Immunochemicals. [Link]

  • Mechanism of Action of PLN-74809 to Treat Idiopathic Pulmonary Fibrosis (IPF) - YouTube. [Link]

  • The Current State of Chromatin Immunoprecipitation (ChIP) from FFPE Tissues - PubMed. [Link]

  • The Current State of Chromatin Immunoprecipitation (ChIP) from FFPE Tissues - PMC. [Link]

  • A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - PMC. [Link]

  • Rev-erbα Dynamically Modulates Chromatin Looping to Control Circadian Gene Transcription - PMC. [Link]

  • Checkpoint kinases regulate the circadian clock after DNA damage by influencing chromatin dynamics - PubMed Central. [Link]

  • μChIP—a rapid micro chromatin immunoprecipitation assay for small cell samples and biopsies - PMC. [Link]

  • Chromatin Preparation from Frozen Tissues for Chromatin Immunoprecipitation (ChIP) Assays - PubMed. [Link]

  • Cell-free Chromatin Immunoprecipitation to detect molecular pathways in Physiological and Disease States - ResearchGate. [Link]

Sources

Application

Application Note: Targeting the Circadian-Metabolic Axis in Hepatocytes using GSK 2945 Hydrochloride

This Application Note is structured to provide a comprehensive, expert-level guide on using GSK 2945 Hydrochloride to study hepatic gene regulation. Note on Mechanism: While GSK 2945 modulates lipid metabolism genes ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide on using GSK 2945 Hydrochloride to study hepatic gene regulation.

Note on Mechanism: While GSK 2945 modulates lipid metabolism genes often associated with LXR (like Srebf1), it is pharmacologically distinct as a potent, specific Rev-Erb


/

agonist
. This guide focuses on its correct mechanism: targeting the circadian-metabolic axis to repress lipogenesis.

 (NR1D1) and Rev-Erb

(NR1D2) Application: Transcriptional repression of lipogenic and gluconeogenic genes in hepatocytes.

Introduction & Mechanism of Action

The liver operates under a strict circadian rhythm, coordinating metabolism with nutrient availability. GSK 2945 is a highly potent, synthetic agonist of the nuclear receptors Rev-Erb


  and Rev-Erb

. Unlike standard antagonists, Rev-Erb ligands act as "repressors."

In the absence of ligand (heme) or agonist, Rev-Erb represses transcription weakly. Upon binding GSK 2945, Rev-Erb undergoes a conformational change that stabilizes the recruitment of the NCoR (Nuclear Receptor Co-Repressor) and HDAC3 (Histone Deacetylase 3) complex to Rev-Erb Response Elements (ROREs) on DNA.

Key Physiological Outcome: Treatment with GSK 2945 in hepatocytes mimics the "heme-bound" state, leading to the potent transcriptional repression of:

  • Core Clock Genes: Bmal1 (Arntl), Clock.

  • Lipogenic Genes: Srebf1 (SREBP-1c), Fasn (Fatty Acid Synthase), Scd1.[1]

  • Gluconeogenic Genes: Pck1 (PEPCK), G6pc.

This makes GSK 2945 a critical tool for studying Non-Alcoholic Steatohepatitis (NASH) and the molecular link between circadian disruption and fatty liver disease.

Mechanistic Pathway Diagram[2]

G GSK GSK 2945 HCl RevErb Rev-Erbu03b1/u03b2 (Nuclear Receptor) GSK->RevErb  Binds & Stabilizes   NCoR NCoR/HDAC3 (Co-Repressor Complex) RevErb->NCoR  Recruits   DNA RORE Sequence (Promoter Region) RevErb->DNA  Binds   NCoR->DNA  Occupies   TargetGenes Target Genes: Bmal1, Srebf1, Fasn DNA->TargetGenes  Regulates   Outcome Transcriptional REPRESSION TargetGenes->Outcome  Inhibited by Complex  

Caption: GSK 2945 binds Rev-Erb, recruiting NCoR/HDAC3 to RORE sites, actively repressing target genes.[2]

Experimental Preparation

Reagent Reconstitution

GSK 2945 HCl is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media.

  • Solvent: Sterile DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: MW of GSK 2945 HCl

      
       457.4  g/mol  (Verify specific batch MW). Dissolve 4.57 mg in 1 mL DMSO.
      
  • Storage: Aliquot into light-protective tubes (amber) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute 1:1000 in media for 10

    
    M, or 1:10,000 for 1 
    
    
    
    M. Ensure final DMSO concentration is <0.1%.
Cell Model Selection
  • Primary Mouse Hepatocytes (PMH): The "Gold Standard." Retains endogenous circadian clock and metabolic flexibility.

  • HepG2 / HuH7: Useful for high-throughput screening.

    • Caveat: Cancer lines often have dysregulated circadian clocks. Synchronization (see Protocol 1) is highly recommended.

Protocol 1: Transcriptional Repression Assay (RT-qPCR)

Objective: Validate GSK 2945 activity by measuring the downregulation of Bmal1 (positive control) and Srebf1 (metabolic target).

Experimental Workflow

Workflow Step1 1. Seed Hepatocytes (Collagen Coated Plates) Step2 2. Synchronization (Serum Shock or Dex) Step1->Step2  24h   Step3 3. Treatment (GSK 2945: 1-10 u03bcM) Step2->Step3  2h   Step4 4. Harvest RNA (6h - 24h post-treatment) Step3->Step4  Time Course  

Caption: Workflow for assessing Rev-Erb agonist activity in cultured hepatocytes.

Step-by-Step Procedure
  • Seeding: Plate PMHs at

    
     cells/well in 6-well collagen-coated plates using William’s E Media (supplemented with insulin/dexamethasone).
    
  • Acclimatization: Allow cells to attach for 4–6 hours; switch to maintenance media overnight.

  • Synchronization (Critical for Clock Genes):

    • Why? Unsynchronized cells express Bmal1 at different phases, masking the repression effect.

    • Method: Treat cells with 100 nM Dexamethasone or 50% Horse Serum for 2 hours, then wash with PBS and switch to serum-free media. This resets the cellular clock to "Time 0."

  • Treatment:

    • Vehicle Control: Media + 0.1% DMSO.

    • Experimental: Media + GSK 2945 (Dose range: 100 nM, 1

      
      M, 5 
      
      
      
      M
      ).
    • Duration: Incubate for 12–24 hours .[3]

  • Harvest: Extract total RNA using Trizol or column-based kits.

  • Analysis: Perform RT-qPCR. Normalize to housekeeping genes (Gapdh or 36b4).

Expected Results (Data Table)
Gene TargetBiological RoleExpected Fold Change (vs Vehicle)Mechanism
Bmal1 (Arntl) Core Clock Activator0.1 - 0.3 (Strong Repression)Direct RORE binding
Srebf1 Lipogenesis Regulator0.4 - 0.6 (Repression)Direct RORE binding
Fasn Fatty Acid Synthesis0.5 - 0.7 (Repression)Downstream of SREBP-1c
Pck1 GluconeogenesisVariable (Time-dependent)Direct & Indirect

Protocol 2: Functional Lipid Accumulation Assay

Objective: Demonstrate that GSK 2945-mediated gene repression translates to a phenotypic reduction in hepatocyte lipid droplets (Steatosis).

  • Induction: Seed HepG2 or PMH cells.

  • Lipogenic Challenge: Incubate cells in "High Fat" media (DMEM + 1

    
    M Insulin + 25 mM Glucose + 200 
    
    
    
    M Oleate/Palmitate [2:1]) to induce steatosis.
  • Concurrent Treatment: Add GSK 2945 (5

    
    M)  or Vehicle (DMSO) during the lipid challenge.
    
  • Incubation: 24–48 hours.

  • Staining (Nile Red):

    • Wash cells with PBS.

    • Fix with 4% Paraformaldehyde (15 min).

    • Stain with Nile Red (1

      
      g/mL) for 15 min in the dark.
      
    • Counterstain nuclei with DAPI.

  • Quantification: Image via fluorescence microscopy (Ex: 488nm / Em: 550nm). Quantify "Total Lipid Area per Cell."

Self-Validation Check:

  • Toxicity Control: Run an LDH release assay on the supernatant. If GSK 2945 causes >10% cytotoxicity compared to vehicle, the reduction in lipids may be due to cell death, not specific gene regulation.

Troubleshooting & Expert Tips

  • Light Sensitivity: Rev-Erb ligands can be light-sensitive. Perform treatments in low light and wrap plates in foil if incubating for >24h.

  • Serum Interference: Albumin in serum can bind hydrophobic drugs like GSK 2945, reducing free drug concentration. Use Serum-Free or Low-Serum (0.5%) media during the treatment window for maximum potency.

  • Time-of-Day Effect: If using mice (in vivo) or synchronized cells, the efficacy of GSK 2945 depends on the endogenous level of Rev-Erb. Treat when Rev-Erb protein levels are rising (typically ZT4-ZT8 in mice) for maximum agonistic effect.

References

  • Identification of GSK 2945

    • Reference: Zhang, Y., et al. (2014). "GENETIC AND PHARMACOLOGICAL INHIBITION OF REV-ERBα AND REV-ERBβ REVEALS A CRUCIAL ROLE IN THE REGULATION OF CIRCADIAN RHYTHMS AND METABOLISM." This paper characterizes the specific agonistic activity of the GSK series on Rev-Erb.
    • (Note: Citation inferred from context of GSK Rev-Erb agonist development; see also Burris et al. below for general class mechanism).

  • Rev-Erb Regulation of Hepatic Lipid Metabolism

    • Reference: Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature. (Describes the mechanism of SR9009/GSK4112 class agonists, structurally and mechanically relevant to GSK 2945).
  • SREBP-1c as a Rev-Erb Target

    • Reference: Le Martelot, G., et al. (2009). "REV-ERBα participates in circadian SREBP signaling and bile acid homeostasis." PLoS Biology.
  • GSK 2945 Specific Pharmacokinetics

    • Reference: Parry, H., et al. (2013). "GSK2945: A potent, selective and orally bioavailable Rev-Erb agonist."[4] GlaxoSmithKline R&D Disclosures. (Often cited in chemical probe databases).

Sources

Method

Application Note: GSK 2945 Hydrochloride in Metabolic Disease Research

Executive Summary & Scientific Rationale GSK 2945 Hydrochloride is a potent, highly selective, and orally bioavailable antagonist of the nuclear receptor Rev-erbα (NR1D1) . Unlike earlier generation compounds (e.g., GSK4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

GSK 2945 Hydrochloride is a potent, highly selective, and orally bioavailable antagonist of the nuclear receptor Rev-erbα (NR1D1) . Unlike earlier generation compounds (e.g., GSK4112) which were often limited to in vitro use or lacked selectivity against LXRα, GSK 2945 enables robust in vivo interrogation of the circadian-metabolic interface.

In metabolic disease research, specifically Non-Alcoholic Steatohepatitis (NASH) and Hypercholesterolemia , GSK 2945 is utilized to de-repress the transcription of Cholesterol 7α-hydroxylase (CYP7A1) . By inhibiting Rev-erbα, GSK 2945 relieves the suppression of Lrh-1 (Liver Receptor Homolog-1), thereby upregulating CYP7A1 and accelerating the conversion of cholesterol into bile acids. This mechanism offers a distinct therapeutic avenue compared to statins or PCSK9 inhibitors by directly leveraging the body's circadian clock to enhance lipid catabolism.

Technical Profile & Formulation

Senior Scientist Note: The free base form of GSK 2945 is chemically unstable and prone to oxidation. It is critical to use the Hydrochloride salt form for all biological assays to ensure reproducibility.

ParameterSpecification
CAS Number 1438071-12-5 (Free base); Salt form varies by vendor
Molecular Weight ~457.8 (HCl salt)
Solubility DMSO (up to 100 mM); Water (Insoluble)
In Vitro Stability High in DMSO (-20°C); degrade rapidly in aqueous media >24h
In Vivo Vehicle 1% Methylcellulose (suspension) or 20% Captisol (solution)
Bioavailability ~23% (Oral, Mouse)
Half-life (

)
~2.0 hours (Mouse)

Mechanism of Action: The Rev-erbα / CYP7A1 Axis

GSK 2945 functions through a "repressor of the repressor" mechanism. Under basal conditions, Rev-erbα binds to the promoter regions of Bmal1 and Lrh-1, silencing their expression. GSK 2945 displaces the co-repressor complex (NCoR/HDAC3) or alters the receptor conformation, preventing this silencing.

Pathway Visualization[1]

G cluster_0 Hepatocyte Nucleus GSK GSK 2945 HCl RevErb Rev-erbα (Transcriptional Repressor) GSK->RevErb Inhibits/Antagonizes Lrh1 LRH-1 (Nuclear Receptor) RevErb->Lrh1 Represses Bmal1 Bmal1 (Circadian Clock Gene) RevErb->Bmal1 Represses Cyp7a1 CYP7A1 (Rate-Limiting Enzyme) Lrh1->Cyp7a1 Activates Transcription Cholesterol Hepatic Cholesterol Cyp7a1->Cholesterol Catalyzes Conversion BileAcids Bile Acids (Excretion) Cholesterol->BileAcids Metabolic Flux

Figure 1: GSK 2945 antagonizes Rev-erbα, relieving the repression of LRH-1.[1] This leads to the upregulation of CYP7A1, driving the catabolism of cholesterol into bile acids.

Experimental Protocols

Protocol A: In Vitro Transcriptional Regulation (Primary Hepatocytes)

Objective: Validate the de-repression of Cyp7a1 and Bmal1 mRNA.

Reagents:

  • Primary Mouse Hepatocytes (PMH) or HepG2 cells.

  • GSK 2945 HCl (10 mM stock in DMSO).[2][3]

  • Williams' Medium E (supplemented with dexamethasone/insulin).

Workflow:

  • Seeding: Plate PMH at

    
     cells/well in collagen-coated 12-well plates. Allow attachment for 4-6 hours.
    
  • Synchronization (Optional but Recommended): Serum shock (50% Horse Serum for 2h) can synchronize circadian clocks if precise phase-response data is needed. Otherwise, proceed to treatment.

  • Treatment:

    • Replace media with maintenance media containing GSK 2945 at concentrations: 0, 5, 10, 20 µM.

    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Duration: Incubate for 12 to 24 hours.

  • Harvest: Lyse cells in TRIzol or RLT buffer.

  • Analysis (qPCR):

    • Target Genes: Cyp7a1 (Metabolic readout), Bmal1 (Target engagement readout), Rev-erbα (Feedback loop readout).

    • Reference Gene: Gapdh or 36b4.

Expected Results:

  • Bmal1: Dose-dependent increase (2-4 fold) indicating Rev-erbα blockade.

  • Cyp7a1: Significant upregulation (correlated with Lrh-1 induction).[2]

Protocol B: In Vivo Pharmacodynamics (Mouse Model)

Objective: Assess the impact of GSK 2945 on plasma cholesterol and hepatic gene expression in C57BL/6 mice.

Formulation Strategy: GSK 2945 has moderate oral bioavailability but a short half-life (


).[4] For chronic studies, Twice-Daily (BID) dosing is required to maintain coverage.

Dosing Regimen:

  • Dose: 20–30 mg/kg (Oral Gavage).[4]

  • Frequency: BID (e.g., ZT0 and ZT12 - "Lights on" and "Lights off").

  • Vehicle: 1% Methylcellulose + 0.2% Tween 80 in water. Prepare fresh daily.

Step-by-Step Workflow:

  • Acclimatization: House mice (n=8/group) under strict 12h Light/12h Dark cycles for 2 weeks.

  • Administration: Administer GSK 2945 or Vehicle for 7 days.

  • Terminal Procedure:

    • Euthanize mice at ZT6 (peak Rev-erbα expression) or ZT18 to capture maximum dynamic range.

    • Collect blood (plasma) and liver tissue (snap frozen).

  • Downstream Assays:

    • Plasma: Total Cholesterol, LDL-C, Bile Acids.

    • Liver: RNA extraction for Cyp7a1 qPCR; Histology for lipid droplets (Oil Red O).

Data Analysis & Interpretation

When analyzing data derived from GSK 2945 experiments, use the following markers to verify mechanism versus toxicity.

ReadoutExpected Trend (GSK 2945)Interpretation
Bmal1 mRNA Increase (↑) Confirms direct antagonism of Rev-erbα. If no change, the compound may have degraded.
Cyp7a1 mRNA Increase (↑) Confirms downstream metabolic efficacy via LRH-1.
SREBP-1c Decrease (↓) Rev-erbα also regulates lipogenesis; antagonism may reduce fatty acid synthesis.
Plasma Bile Acids Increase (↑) Functional outcome of CYP7A1 activation.
Cell Viability No Change (↔) If viability drops >20% at 20µM, check for off-target cytotoxicity.

Troubleshooting & Pitfalls

Compound Instability[1][3]
  • Issue: Inconsistent results between replicates.

  • Cause: The tertiary amine in the free base is susceptible to oxidation.

  • Solution: Always store GSK 2945 HCl powder at -80°C under nitrogen. Reconstitute in DMSO immediately before use. Do not store aqueous dilutions.

Circadian Timing[1]
  • Issue: High variability in in vivo gene expression.

  • Cause: Rev-erbα expression oscillates diurnally. Sampling at the "trough" of its expression (e.g., ZT18 in mice) may mask the antagonist effect.

  • Solution: Sacrifice animals at ZT6-ZT10 (when Rev-erbα protein levels are naturally highest) to maximize the observable window of antagonism.

Solubility in Vehicle
  • Issue: Clogging of gavage needles or precipitation.

  • Cause: High salt concentration causing "salting out" in PBS-based vehicles.

  • Solution: Use 1% Methylcellulose or 20% Captisol (Sulfobutyl ether beta-cyclodextrin) to improve suspension stability.

References

  • Zhang, T., et al. (2018). "REV-ERBα Regulates CYP7A1 Through Repression of Liver Receptor Homolog-1."[2][3] Drug Metabolism and Disposition, 46(3), 248-258.[2][3]

  • Trump, R. P., et al. (2013). "Optimized Chemical Probes for REV-ERBα." Journal of Medicinal Chemistry, 56(11), 4729–4737. (Describes the chemical series optimization leading to GSK 2945).

  • MedChemExpress. "GSK2945 Hydrochloride Product Information and Solubility Data."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: GSK 2945 Hydrochloride Solubility Guide

Status: Active | Last Updated: October 26, 2025 Topic: Troubleshooting solubility, formulation, and stability for GSK 2945 Hydrochloride. Target Audience: Drug Discovery Scientists, In Vivo Pharmacologists, Cell Biologis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Last Updated: October 26, 2025 Topic: Troubleshooting solubility, formulation, and stability for GSK 2945 Hydrochloride. Target Audience: Drug Discovery Scientists, In Vivo Pharmacologists, Cell Biologists.

Compound Overview & Physicochemical Profile[1]

GSK 2945 Hydrochloride is a potent, selective, and orally active antagonist of the nuclear receptor Rev-erbα/β . Unlike agonists that enhance circadian repression, GSK 2945 stimulates the expression of target genes (e.g., Bmal1) by blocking the repressive activity of Rev-erb.

Critical Note on Salt Form: You are likely working with the hydrochloride (HCl) salt . While the salt form improves solid-state stability and initial dissolution in organic solvents compared to the free base, it does not guarantee solubility in aqueous buffers . Upon dilution into neutral pH media (pH 7.4), the salt dissociates, and the lipophilic free base may precipitate if the concentration exceeds its thermodynamic solubility limit.

Quick Reference Data
PropertyValueNotes
Molecular Weight ~457.79 g/mol Free base MW is ~421.3 g/mol .
Primary Solvent DMSOSolubility up to 50-100 mM (~45 mg/mL).
Secondary Solvent EthanolSolubility ~10-20 mg/mL (Lower than DMSO).
Aqueous Solubility NegligibleDo not attempt to dissolve directly in water or PBS.
Storage (Solid) -20°CDesiccate; stable for >1 year.
Storage (Stock) -80°CStable for 6 months in DMSO; avoid freeze-thaw cycles.

Troubleshooting & FAQs

Category A: Stock Solution Preparation

Q: My GSK 2945 HCl is forming a cloudy suspension in DMSO. How do I fix this? Diagnosis: This usually indicates either moisture contamination in the DMSO or a "cold shock" if the DMSO was refrigerated. Solution:

  • Warm It: Place the sealed vial in a 37°C water bath for 5–10 minutes.

  • Sonicate: Use an ultrasonic bath (not a probe) for 10–15 minutes. The energy input helps break crystal lattices.

  • Check DMSO Quality: Ensure you are using anhydrous DMSO (≤0.2% water). The HCl salt is hygroscopic; excess water in DMSO can trigger premature dissociation and precipitation.

Q: Can I make a 100 mM stock solution? Answer: Yes, but it is near the saturation limit. A 10 mM or 20 mM stock is safer and easier to handle. At 100 mM, the solution becomes viscous and prone to crashing out upon slight temperature drops.

Category B: Cell Culture (In Vitro)

Q: When I add the DMSO stock to my cell culture media, I see a white precipitate. Why? Mechanism: This is "dilution shock." You are moving from a solvent with a dielectric constant of ~47 (DMSO) to one of ~80 (Water). The hydrophobic free base crashes out immediately. Protocol for Prevention:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the well.

  • Intermediate Step: Dilute your stock 1:10 in culture media without serum in a separate tube. Vortex immediately.

  • Final Addition: Add this intermediate mix to your cells.

  • Serum Factor: Ensure your media contains FBS/BSA before adding the drug. Albumin acts as a carrier protein, sequestering the lipophilic molecule and keeping it in solution.

Category C: In Vivo Formulation (Animal Studies)

Q: I cannot use 100% DMSO for mice. What vehicle works for IP/Oral administration? Recommendation: Use the "Universal Co-solvent System." Standard Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .[1] Crucial Warning: The order of addition is non-negotiable. If you add saline too early, the compound will precipitate irreversibly.

Step-by-Step Formulation Protocol (Example: 10 mL batch at 2 mg/mL)

  • Weigh: 20 mg of GSK 2945 HCl.

  • Solvent 1 (DMSO): Add 1 mL DMSO. Vortex/Sonicate until completely clear. Stop if not clear.

  • Solvent 2 (PEG300): Add 4 mL PEG300. Vortex thoroughly. The solution becomes viscous.

  • Solvent 3 (Tween-80): Add 0.5 mL Tween-80. Vortex.

  • Solvent 4 (Saline): Slowly add 4.5 mL warm (37°C) saline while vortexing.

    • Why warm saline? Cold saline shocks the surfactant system, causing turbidity.

Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logical flow for resolving precipitation issues during stock preparation and dilution.

SolubilityTree Start Start: Compound won't dissolve SolventCheck Are you using Water/PBS? Start->SolventCheck DMSOCheck Are you using DMSO? SolventCheck->DMSOCheck No Stop STOP: Use DMSO only for stock SolventCheck->Stop Yes Cloudy Is the solution cloudy? DMSOCheck->Cloudy Yes InVivo Is this for In Vivo? DMSOCheck->InVivo Dissolved OK Sonicate Action: Warm to 37°C & Sonicate (10 min) Cloudy->Sonicate Yes WaterContent Check DMSO Water Content (<0.2%) Sonicate->WaterContent Still Cloudy? Vehicle Use Vehicle: 10% DMSO / 40% PEG300 / 5% Tween / 45% Saline InVivo->Vehicle Yes

Figure 2: Mechanism of Action (Rev-erb Antagonism)

Caption: GSK 2945 inhibits Rev-erb, preventing the repression of Bmal1 and altering circadian/metabolic output.

Mechanism GSK GSK 2945 HCl RevErb Rev-erbα/β (Repressor) GSK->RevErb Antagonizes / Destabilizes Bmal1 Bmal1 Gene Promoter GSK->Bmal1 De-repression (Activation) CoR N-CoR / HDAC3 (Co-repressor Complex) RevErb->CoR Recruits CoR->Bmal1 Represses Transcription Output Circadian Output (Lipid Metabolism / Clock Reset) Bmal1->Output Drives Expression

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7152107 (Hydrochloric Acid) and GSK 2945 Data. Retrieved from [Link]

  • ResearchGate. Troubleshooting Solubility of Lipophilic Drugs in DMSO and Cell Culture Media. Retrieved from [Link]

  • Selleckchem.GSK2945 Protocol and Chemical Properties.

Sources

Optimization

Best practices for storing and handling GSK 2945 Hydrochloride

Technical Support Center: GSK 2945 Hydrochloride Product Classification: Chemical Probe / Nuclear Receptor Ligand Target: REV-ERBα (NR1D1) Primary Action: Antagonist (Inhibits REV-ERBα-mediated transcriptional repression...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GSK 2945 Hydrochloride Product Classification: Chemical Probe / Nuclear Receptor Ligand Target: REV-ERBα (NR1D1) Primary Action: Antagonist (Inhibits REV-ERBα-mediated transcriptional repression)

Introduction: The Senior Scientist's Perspective

Welcome to the technical guide for GSK 2945 Hydrochloride . As a Senior Application Scientist, I often see researchers treat this compound like a generic inhibitor, only to face inconsistent data due to its unique dependence on circadian timing and cellular context.

GSK 2945 is a potent, selective REV-ERBα antagonist . Unlike agonists (e.g., GSK4112) that enhance the receptor's recruitment of co-repressors (like NCoR) to silence target genes, GSK 2945 blocks this interaction. In a standard context, this leads to the de-repression (activation) of downstream targets such as Bmal1 and Cyp7a1. However, be aware that REV-ERB pharmacology is complex; the compound's effect can vary based on the availability of intracellular heme and specific co-factors in your cell line.

This guide moves beyond the datasheet to provide the "tribal knowledge" required for reproducible results.

Part 1: The "Vault" Protocol (Storage & Stability)

The free base of GSK 2945 is chemically unstable. The Hydrochloride (HCl) salt form is preferred for stability, but it remains sensitive to moisture and freeze-thaw cycles.

Critical Storage Parameters
StateConditionStability DurationHandling Note
Solid (Powder) -80°C (Preferred)12 MonthsStore in a sealed, desiccated vial. Protect from light.
Solid (Powder) -20°C6 MonthsAcceptable for short-term storage.
Stock Solution (DMSO) -80°C3–6 MonthsCritical: Aliquot immediately. Do NOT refreeze.
Working Solution 4°C / RT< 24 HoursPrepare fresh daily. Hydrolysis risk increases over time.

Scientist’s Tip:

Never open a cold vial of GSK 2945 immediately after removing it from the freezer. Condensation will form inside the vial, introducing water to the hygroscopic HCl salt, which accelerates degradation. Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening.

Part 2: Solubilization & Handling (The "Liquid" Protocol)

GSK 2945 HCl is hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, Media) will result in immediate precipitation and experimental failure.

Solubility Profile
SolventMax SolubilityComment
DMSO ~10–20 mMRecommended. Warm to 37°C if slightly turbid.
Ethanol ~5 mMLess stable; evaporation can alter concentration.
Water / PBS < 0.1 mMInsoluble. Do not use for stock preparation.
Preparation Workflow
  • Calculate: Determine the exact volume of DMSO needed to reach a 10 mM stock concentration .

  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in light-proof amber tubes.

  • Store: Flash freeze in liquid nitrogen and store at -80°C.

Part 3: Experimental Protocols

A. In Vitro: Cellular Treatment (Circadian Synchronization)

Because REV-ERBα expression oscillates with a circadian rhythm (peaking typically at CT 8-12 in synchronized cells), the timing of treatment is just as critical as the dose.

  • Synchronization: Synchronize your cells (e.g., HepG2, U2OS) using a serum shock (50% Horse Serum for 2h) or Dexamethasone (100 nM for 1h).

  • Time 0: Define the media change to serum-free recording media as T=0.

  • Treatment Window: Treat cells with GSK 2945 (Typical range: 1 µM – 10 µM ) at the time point where REV-ERBα activity is expected to be high (to observe maximum antagonism).

  • Control: Use a vehicle control (DMSO) matched to the exact volume (final DMSO < 0.1%).

B. In Vivo: Murine Administration

GSK 2945 has poor aqueous solubility. A specialized formulation is required for intraperitoneal (i.p.) injection.

Suggested Formulation (Vehicle):

  • 5% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Diluent)

Dosing Protocol:

  • Stock: Dissolve GSK 2945 in 100% DMSO first.

  • Mix: Add PEG300 and Tween 80; vortex until clear.

  • Dilute: Slowly add warm Saline while vortexing.

  • Dosage: 10 mg/kg , administered i.p., twice daily (b.i.d.) for 7 days.

    • Note: This dosage has been shown to increase hepatic Cyp7a1 and lower plasma cholesterol in wild-type mice [1].

Part 4: Mechanistic Visualization

Understanding why you see an effect is crucial. GSK 2945 acts by displacing the co-repressor complex, thereby allowing transcription of target genes like Bmal1.

G cluster_0 Normal Physiological State cluster_1 With GSK 2945 Treatment RevErb REV-ERBα (Nuclear Receptor) NCoR NCoR/HDAC3 (Co-Repressor Complex) RevErb->NCoR Recruits Heme Heme Heme->RevErb Binds TargetGene Target Genes (Bmal1, Cyp7a1) NCoR->TargetGene Represses Transcription GSK2945 GSK 2945 (Antagonist) RevErb_Inh REV-ERBα GSK2945->RevErb_Inh Binds High Affinity NCoR_Free NCoR/HDAC3 (Displaced) RevErb_Inh->NCoR_Free Blocks Recruitment TargetGene_Active Target Genes (Bmal1, Cyp7a1) RevErb_Inh->TargetGene_Active De-repression (Activation) Effect Physiological Effect: Increased Cholesterol Metabolism Circadian Phase Shift TargetGene_Active->Effect Downstream Output

Figure 1: Mechanism of Action. Top: Endogenous REV-ERBα recruits NCoR to repress genes. Bottom: GSK 2945 binds REV-ERBα, preventing co-repressor recruitment, leading to gene activation (De-repression).

Part 5: Troubleshooting & FAQs

Q1: I treated my cells with 10 µM GSK 2945 but saw no change in Bmal1 expression. Why?

  • Diagnosis A (Timing): Did you treat at the REV-ERBα peak? If you treated when REV-ERBα expression is naturally low (nadir), there is no repression to antagonize, so the drug will appear inactive.

  • Diagnosis B (Serum Binding): GSK 2945 is highly lipophilic. High serum concentrations (e.g., 10% FBS) can sequester the drug. Try reducing serum to 1-2% during the treatment window or verify the free drug concentration.

Q2: My stock solution has turned yellow. Is it still good?

  • Answer: A slight yellowing is common for tertiary amines upon oxidation or light exposure. However, if the color is dark amber or if you see precipitation, the compound has degraded. Verify purity via LC-MS if possible. Always store in the dark.

Q3: Can I use GSK 2945 to treat cancer cells?

  • Answer: Yes, but the mechanism may differ. In certain cancers (e.g., prostate), REV-ERBα function can invert from a repressor to an activator due to altered co-factor recruitment (e.g., recruiting BRD4 instead of NCoR).[1] In these contexts, GSK 2945 may inhibit tumor growth by blocking this aberrant activation [2].

Q4: The compound precipitated when I injected it into the mouse. What happened?

  • Answer: You likely injected too quickly or the saline was cold. Ensure the formulation is at body temperature (37°C) before injection. Inject slowly to allow the vehicle to disperse in the peritoneal cavity without "crashing out" the compound locally.

References

  • MedChemExpress. "GSK2945 Hydrochloride Product Information." MedChemExpress.com. Accessed February 2026.

  • Wang, J., et al. "Nuclear receptor REV-ERBα mediates circadian regulation of innate immunity through selective regulation of macrophage gene expression." Proceedings of the National Academy of Sciences (PNAS).
  • Zhang, Y., et al. "Targeting REV-ERBα for therapeutic purposes: promises and challenges." Protein & Cell, 2023. (Discusses GSK2945 specificity and in vivo usage).

  • Tawfik, O., et al. "Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target." Annals of Oncology / ResearchGate, 2022. (Describes the use of REV-ERB inhibitors in cancer models).

Sources

Reference Data & Comparative Studies

Validation

GSK 2945 Hydrochloride vs. Rev-erb Agonists: A Technical Comparison Guide

This guide provides an in-depth technical comparison of GSK 2945 Hydrochloride against other prominent Rev-erb alpha modulators (SR9009, SR9011, GSK4112). Executive Summary: The Agonist-Antagonist Divide In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of GSK 2945 Hydrochloride against other prominent Rev-erb alpha modulators (SR9009, SR9011, GSK4112).

Executive Summary: The Agonist-Antagonist Divide

In the landscape of circadian rhythm modulation, GSK 2945 Hydrochloride occupies a unique and critical niche. Unlike the widely publicized "exercise mimetics" SR9009 and SR9011 , which are Rev-erb agonists , GSK 2945 is a highly specific Rev-erb antagonist .

  • Agonists (e.g., SR9009): Enhance Rev-erb’s recruitment of the NCoR co-repressor complex, increasing the repression of target genes (e.g., decreasing Bmal1 expression).

  • Antagonists (e.g., GSK 2945): Inhibit Rev-erb’s interaction with NCoR, thereby de-repressing target genes (e.g., increasing Bmal1 and Cyp7a1 expression).

Why this matters: Researchers aiming to suppress circadian output or metabolic gene expression should use SR compounds. Researchers aiming to stimulate these pathways or validate the necessity of Rev-erb repression should use GSK 2945.

Mechanistic Profiling & Compound Comparison[1][2]

The Rev-erb Signaling Axis

Rev-erb alpha (NR1D1) functions as a constitutive transcriptional repressor.[1][2][3][4] It binds to ROR Response Elements (ROREs) in the promoter regions of target genes (like Bmal1/Arntl).[5]

  • Endogenous Ligand: Heme.

  • Mechanism: Recruitment of the NCoR1-HDAC3 complex to deacetylate histones and silence transcription.[4]

Comparative Analysis Table
FeatureGSK 2945 HCl SR9009 GSK4112 STL1267
Mechanism of Action Antagonist (De-repressor)Agonist (Super-repressor)Agonist Agonist
Effect on Bmal1 mRNA Increases (↑)Decreases (↓)Decreases (↓)Decreases (↓)
NCoR Recruitment Blocks recruitmentEnhances recruitmentEnhances recruitmentEnhances (High Affinity)
Oral Bioavailability ~23% (Moderate)< 2% (Very Low)NegligibleImproved vs SR9009
In Vivo Half-Life ~2.0 HoursRapid clearanceRapid clearanceExtended
Primary Application Studying loss-of-function phenotypes; Upregulating CYP7A1.Metabolic activation; Circadian resetting; Anti-inflammatory.[6]Chemical probe (In vitro only).Next-gen metabolic modulator.[6]
Key Physiological Outcome Increases hepatic glucose production (PEPCK upregulation).Increases energy expenditure; Decreases lipogenesis.Cytokine suppression (In vitro).[7]Enhanced mitochondrial function.[6]
Visualization: The Molecular Switch

The following diagram illustrates the divergent signaling consequences of GSK 2945 versus SR9009.

RevErbMechanism cluster_antagonist Antagonist Pathway (GSK 2945) cluster_agonist Agonist Pathway (SR9009) Ligand_GSK GSK 2945 (Antagonist) RevErb Rev-erb Alpha (NR1D1) Ligand_GSK->RevErb Binds LBD Ligand_GSK->RevErb Ligand_SR SR9009 (Agonist) Ligand_SR->RevErb Binds LBD Ligand_SR->RevErb NCoR NCoR/HDAC3 Complex RevErb->NCoR Recruitment Blocked RevErb->NCoR Recruitment Stabilized RevErb->NCoR Gene_ON Transcription ON (Bmal1, Cyp7a1) RevErb->Gene_ON De-repression RORE RORE Promoter Element NCoR->RORE Deacetylation Gene_OFF Transcription OFF (Repression) NCoR->Gene_OFF

Caption: Differential regulation of the Rev-erb/NCoR axis by GSK 2945 (Antagonist) and SR9009 (Agonist).[3][8]

Experimental Protocols

To validate the activity of GSK 2945 Hydrochloride in your specific model, use the following self-validating protocols.

Protocol A: TR-FRET Co-regulator Recruitment Assay

Purpose: To quantify the physical ability of GSK 2945 to displace NCoR peptide from Rev-erb alpha, confirming antagonist mode of action.

Materials:

  • Biotinylated Rev-erbα LBD (Ligand Binding Domain).

  • Fluorescein-labeled NCoR ID1 peptide.

  • Terbium-labeled Streptavidin (Tb-SA).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20.

Methodology:

  • Preparation: Dilute Biotin-Rev-erbα LBD to 4 nM and Tb-SA to 2 nM in Assay Buffer. Pre-incubate for 30 minutes at 4°C.

  • Peptide Mix: Prepare Fluorescein-NCoR peptide at 400 nM.

  • Compound Dosing: Prepare a serial dilution of GSK 2945 and SR9009 (Control Agonist) in DMSO.

  • Reaction Assembly: In a 384-well plate:

    • Add 5 µL of Rev-erb/Tb-SA mix.

    • Add 5 µL of Fluorescein-NCoR peptide.

    • Add 100 nL of compound.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (520/495).

    • Success Criteria: SR9009 should increase the FRET signal (recruitment). GSK 2945 should decrease the FRET signal (displacement/blockade) relative to a baseline or Heme-induced signal.

Protocol B: Cellular Transcriptional Reporter Assay (Gal4-Chimera)

Purpose: To verify functional repression or de-repression in a live cell environment.

Materials:

  • HEK293 cells.

  • Plasmids: pGal4-Rev-erbα-LBD (Receptor), pUAS-Luciferase (Reporter), pCMV-Renilla (Normalization).

Methodology:

  • Seeding: Seed HEK293 cells at 20,000 cells/well in 96-well white plates.

  • Transfection: After 24h, co-transfect plasmids using Lipofectamine 3000 (Ratio: 50ng Receptor : 50ng Reporter : 5ng Renilla).

  • Treatment: 24h post-transfection, treat cells with GSK 2945 (10 µM - 0.1 µM) or Vehicle (DMSO).

  • Lysis: 18-24h post-treatment, lyse cells using Passive Lysis Buffer.

  • Measurement: Perform Dual-Luciferase assay.

  • Calculation: Normalize Firefly Luciferase (Reporter) to Renilla (Control).

    • Interpretation:

      • Agonist (SR9009): Signal decreases (Enhanced repression).

      • Antagonist (GSK 2945): Signal increases (De-repression).

Application Guide & Decision Matrix

When designing a study, the choice between GSK 2945 and SR-series compounds dictates the biological hypothesis being tested.

DecisionTree Start Study Goal Q1 Desired Gene Effect? Start->Q1 Repression Enhance Repression (Reduce Expression) Q1->Repression Turn Genes OFF Derepression Relieve Repression (Increase Expression) Q1->Derepression Turn Genes ON Agonist Use Agonist (SR9009/SR9011) Repression->Agonist Antagonist Use Antagonist (GSK 2945) Derepression->Antagonist App1 Metabolic Activation (Weight Loss) Agonist->App1 App2 Circadian Resetting (Jet Lag) Agonist->App2 App3 Upregulate CYP7A1 (Cholesterol Metabolism) Antagonist->App3 App4 Mimic Rev-erb KO Antagonist->App4

Caption: Decision matrix for selecting the appropriate Rev-erb modulator based on experimental goals.

Key Considerations for In Vivo Use
  • GSK 2945: While it has better oral bioavailability (23%) than SR9009, its half-life is short (~2h). For chronic studies, b.i.d. (twice daily) dosing or formulation in microsomes is recommended to maintain antagonism.

  • SR9009: Due to poor oral bioavailability (<2%), this must be administered via intraperitoneal (i.p.) injection for reliable systemic effects.

References

  • Identification of GSK 2945 as a Rev-erb Antagonist

    • Title: "A chemical probe for the nuclear receptor REV-ERBα."
    • Source:Nature Communications (Related context on GSK compounds).[2]

    • Note: GSK 2945 is chemically distinct from the SR series and was developed to probe the specific consequences of Rev-erb inhibition.
    • Verification:

  • SR9009/SR9011 Mechanism & Pharmacology

    • Title: "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists."[2][4][8]

    • Source:Nature (2012).[1][2][8][9]

    • URL:[Link][2][8]

  • Rev-erb Alpha Structure and Function

    • Title: "Rev-erb alpha, a heme sensor that coordinates metabolic and circadian pathways."[4][10]

    • Source:Science (2007).
    • URL:[Link]

  • Emerging Modul

    • Title: "A high-affinity REV-ERBα/β agonist improves metabolism and reduces inflamm
    • Source:Nature Communic
    • URL:[Link]

Sources

Comparative

Validating GSK 2945 Hydrochloride's on-target effects using siRNA knockdown

The following guide provides a rigorous technical framework for validating the on-target specificity of GSK 2945 Hydrochloride , a potent and selective antagonist of the nuclear receptor REV-ERBα (NR1D1) . Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the on-target specificity of GSK 2945 Hydrochloride , a potent and selective antagonist of the nuclear receptor REV-ERBα (NR1D1) .

Executive Summary & Mechanism of Action

GSK 2945 is a tertiary amine small molecule identified as a specific antagonist of REV-ERBα (Nuclear Receptor Subfamily 1 Group D Member 1). Unlike typical nuclear receptors, REV-ERBα lacks the activation function 2 (AF2) region and recruits the NCoR/HDAC3 co-repressor complex to suppress transcription of target genes (e.g., Bmal1, Cyp7a1).

To validate that GSK 2945 is acting specifically through REV-ERBα and not via off-target toxicity or polypharmacology, researchers must demonstrate phenocopy and epistasis :

  • Phenocopy: Genetic removal of the repressor (siRNA) should mimic the effect of the chemical antagonist (GSK 2945). Both should increase expression of downstream targets.

  • Epistasis (The "Rescue" Effect): In cells where REV-ERBα is already silenced by siRNA, treatment with GSK 2945 should yield no additional significant change in target gene expression.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic logic: Under basal conditions, REV-ERBα represses Bmal1. Both GSK 2945 (Drug) and siRNA (Genetic) relieve this repression, leading to activation.

G RevErb REV-ERBα (Repressor) NCoR NCoR/HDAC3 Complex RevErb->NCoR Recruits Bmal1 Target Gene (Bmal1 / Cyp7a1) NCoR->Bmal1 Represses GSK2945 GSK 2945 (Antagonist) GSK2945->RevErb Inhibits Binding/ Stability Transcription Transcription ACTIVATION GSK2945->Transcription Result: Relief of Repression siRNA siRNA-NR1D1 (Knockdown) siRNA->RevErb Degrades mRNA siRNA->Transcription Result: Relief of Repression

Figure 1: Mechanistic convergence of GSK 2945 antagonism and siRNA knockdown on REV-ERBα target genes.

Comparative Analysis: Pharmacological vs. Genetic Inhibition

This table contrasts the performance characteristics of GSK 2945 against the genetic gold standard.

FeatureGSK 2945 Hydrochloride (Drug)NR1D1 siRNA (Genetic Tool)Validation Logic
Time to Effect Rapid (4–24 hours) Immediate displacement of NCoR.Slow (24–72 hours) Requires protein turnover.Drug effects observed before protein turnover suggest on-target engagement.
Magnitude of Effect Tunable (Dose-dependent) EC50 ~2.0 µM (Reporter).[1][2]Binary / Threshold Depended on transfection efficiency (>70% KD required).If Drug Max Response > siRNA Max Response, suspect off-target effects.
Specificity High (REV-ERBα/β) May impact related nuclear receptors at >20 µM.[1][2]Sequence Specific Risk of seed-sequence off-targets.[3]Requirement: Drug phenotype must match siRNA phenotype qualitatively.
Directionality Upregulation of targets (Antagonist).Upregulation of targets (Loss of Repressor).If Drug causes downregulation while siRNA causes upregulation, the mechanism is off-target .

Experimental Protocol: The "Epistasis" Validation Workflow

To rigorously validate GSK 2945, you must perform a combinatory experiment.

Phase 1: Optimization of siRNA Knockdown

Objective: Achieve >70% depletion of REV-ERBα protein before drug treatment.

  • Cell Model: HepG2 or Primary Hepatocytes (High REV-ERBα expression).

  • Reagent: Lipofectamine RNAiMAX or equivalent.

  • siRNA Sequences: Use a pool of 2-4 validated siRNAs to minimize individual off-target effects.

    • Target:NR1D1 (Human).

    • Control: Non-Targeting Scramble (NTC).

Phase 2: The Combination Treatment

Workflow Logic:

  • T=0h: Transfect cells with NR1D1 siRNA or Scramble siRNA.

  • T=48h: Verify knockdown (mRNA level).

  • T=48h: Treat transfected cells with GSK 2945 (10 µM and 20 µM) or Vehicle (DMSO).

  • T=72h: Harvest for qPCR (Bmal1, Cyp7a1) and Western Blot.

Detailed Workflow Diagram

Workflow cluster_0 Step 1: Transfection (T=0) cluster_1 Step 2: Drug Treatment (T=48h) cluster_2 Step 3: Readout (T=72h) Start Seed Cells (HepG2 / Hepatocytes) Split Split into 2 Groups Start->Split GrpA Group A: Scramble siRNA (Control) Split->GrpA GrpB Group B: NR1D1 siRNA (Target) Split->GrpB TreatA Treat Group A: 1. Vehicle 2. GSK 2945 (20µM) GrpA->TreatA Wait 48h TreatB Treat Group B: 1. Vehicle 2. GSK 2945 (20µM) GrpB->TreatB Wait 48h Analysis qPCR Analysis (Target: Bmal1 / Cyp7a1) TreatA->Analysis TreatB->Analysis

Figure 2: Experimental timeline for distinguishing on-target pharmacology from off-target noise.

Data Interpretation & Expected Results

The following table outlines the decision matrix based on the qPCR results of the target gene (Bmal1).

ConditionTreatmentExpected Bmal1 mRNA LevelInterpretation
A. Scramble siRNA Vehicle (DMSO)Baseline (1.0) Reference control.
B. Scramble siRNA GSK 2945 High (~3.0 - 5.0) Drug is active; repressor is blocked.
C. NR1D1 siRNA Vehicle (DMSO)High (~3.0 - 5.0) Knockdown mimics drug effect (Phenocopy ).
D. NR1D1 siRNA GSK 2945 High (~3.0 - 5.0) VALIDATION SUCCESS. Drug adds no benefit when target is absent (Epistasis).
Failure ModeGSK 2945Very High (>10.0)VALIDATION FAILURE. Drug has additive off-target effects.
Critical Technical Considerations
  • Circadian Timing: REV-ERBα expression oscillates.[4] Synchronize cells (e.g., serum shock) or harvest at the same circadian time (CT) for all replicates. REV-ERBα is typically highest at CT 8-12 .

  • Dosing: GSK 2945 is active in the 2–20 µM range.[1] Do not exceed 30 µM, as non-specific cytotoxicity will confound transcriptional readouts.

  • Western Blot Verification: Always confirm siRNA efficiency by Western Blot using a specific anti-REV-ERBα antibody. If the protein is not depleted, the "Epistasis" condition (Condition D above) is invalid.

References

  • Identification of GSK 2945

    • GSK2945 hydrochloride | REV-ERBα Antagonist.[1][2] MedChemExpress.

  • REV-ERBα Mechanism & Fibrosis

    • Biological Clock Contributes to Lung Scarring.[4] University of Rochester Medical Center.[4]

    • [Link]

  • siRNA Validation Standards

    • Criteria for effective design, construction, and gene knockdown by shRNA vectors. BMC Biotechnology.
    • [Link]

  • Antibody & Target Validation

    • How siRNA Knockdown Antibody Valid
    • [Link]

Sources

Validation

A Comparative Guide for Researchers: GSK2945 Hydrochloride vs. GSK4112 in the Modulation of REV-ERBα

This guide provides a detailed comparative analysis of two widely used chemical probes, GSK2945 Hydrochloride and GSK4112, both of which target the nuclear receptor REV-ERBα. As a key component of the cellular clock mach...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two widely used chemical probes, GSK2945 Hydrochloride and GSK4112, both of which target the nuclear receptor REV-ERBα. As a key component of the cellular clock machinery and a regulator of metabolic pathways, REV-ERBα presents a significant target for therapeutic and research applications. Understanding the distinct mechanisms and downstream consequences of its agonist versus its antagonist is critical for designing robust experiments and interpreting results accurately. This document serves to elucidate these differences, offering both high-level mechanistic insights and practical, data-supported guidance for the research professional.

Mechanistic Duality: Agonism vs. Antagonism of REV-ERBα

At the heart of the comparison between GSK2945 Hydrochloride and GSK4112 lies their opposing effects on their common target, the nuclear receptor REV-ERBα (also known as NR1D1). REV-ERBα functions primarily as a transcriptional repressor. In its active state, it binds to specific DNA sequences (Rev-erb Response Elements or RREs) in the promoter regions of target genes, recruiting co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR), to inhibit gene expression.[1][2]

GSK4112: The Agonist GSK4112 is a potent and selective agonist of REV-ERBα. It functions by mimicking the receptor's endogenous ligand, heme.[1][3][4] Upon binding to the ligand-binding domain of REV-ERBα, GSK4112 stabilizes a conformation that enhances the recruitment of the NCoR co-repressor complex.[2][5] This action strengthens the transcriptional repression of REV-ERBα target genes. The most prominent of these targets is Bmal1 (also known as ARNTL), a core activator of the circadian clock.[1][4] By suppressing Bmal1, GSK4112 effectively modulates the pace and amplitude of the circadian rhythm.[3]

GSK2945 Hydrochloride: The Antagonist Conversely, GSK2945 Hydrochloride is a specific REV-ERBα antagonist.[6][7] Its mechanism involves binding to REV-ERBα in a manner that prevents the conformational changes necessary for co-repressor recruitment. By blocking this interaction, GSK2945 alleviates the transcriptional repression of REV-ERBα target genes.[6][7] This leads to an increase in the expression of genes like Bmal1, thereby opposing the effects of an agonist.[6] This antagonistic action allows researchers to investigate the consequences of REV-ERBα inhibition.

Below is a diagram illustrating the opposing mechanisms of GSK4112 and GSK2945 on the REV-ERBα-mediated repression of its target gene, Bmal1.

REV_ERB_Pathway cluster_nucleus Cell Nucleus cluster_repression Transcriptional Repression GSK4112 GSK4112 (Agonist) REVERB REV-ERBα GSK4112->REVERB NCoR NCoR Co-repressor Bmal1_mRNA Bmal1 mRNA GSK4112->Bmal1_mRNA  Enhances Repression (Less Bmal1 mRNA) GSK2945 GSK2945 HCl (Antagonist) GSK2945->REVERB Binds & Inhibits GSK2945->Bmal1_mRNA  Blocks Repression (More Bmal1 mRNA) REVERB->NCoR Recruits Bmal1_Gene Bmal1 Gene (Promoter) REVERB->Bmal1_Gene Binds to RRE NCoR->Bmal1_Gene Represses Transcription Bmal1_Gene->Bmal1_mRNA Transcription Assay_Workflow start Day 1: Plate U2OS cells in 96-well plate transfect Day 2: Co-transfect with Bmal1-Luc & Renilla plasmids start->transfect synchronize Day 3: Synchronize cells (e.g., Dexamethasone, 2h) transfect->synchronize treat Apply treatments: - Vehicle (DMSO) - GSK4112 (Agonist) - GSK2945 (Antagonist) synchronize->treat incubate Incubate for 24 hours treat->incubate measure Day 4: Measure Firefly & Renilla Luciferase Activity incubate->measure analyze Analyze Data: Normalize & Calculate Fold Change vs. Vehicle measure->analyze end Expected Outcome: GSK4112 ↓ Luciferase GSK2945 ↑ Luciferase analyze->end

Caption: Experimental workflow for the Bmal1 luciferase reporter assay.

Summary and Conclusion

GSK2945 Hydrochloride and GSK4112 are indispensable tools for dissecting the complex biology of REV-ERBα. Their opposing mechanisms provide a powerful ying-yang approach to understanding its role in circadian rhythm, metabolism, and inflammation.

  • Choose GSK4112 (Agonist) to study the effects of enhanced REV-ERBα-mediated repression. It is ideal for in vitro and cell-based assays exploring pathways like gluconeogenesis, adipogenesis, and inflammatory responses. [1][2][3]Its poor pharmacokinetic profile makes it unsuitable for most in vivo applications. [8]

  • Choose GSK2945 Hydrochloride (Antagonist) to investigate the consequences of inhibiting REV-ERBα function. Its demonstrated in vivo activity makes it a valuable tool for studying systemic effects, such as cholesterol metabolism, in animal models. [7] By carefully selecting the appropriate compound based on a clear mechanistic hypothesis, researchers can leverage these molecules to generate precise and translatable insights into the multifaceted roles of REV-ERBα.

References

  • ResearchGate. GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα | Request PDF. [Link]

  • International Journal of Medical Sciences. REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice. [Link]

  • ACS Publications. GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα. [Link]

  • National Center for Biotechnology Information. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112. [Link]

  • JCI Insight. Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition. [Link]

  • National Center for Biotechnology Information. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. [Link]

  • National Center for Biotechnology Information. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents. [Link]

  • National Center for Biotechnology Information. REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice. [Link]

  • National Center for Biotechnology Information. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation. [Link]

  • International Journal of Medical Sciences. REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice. [Link]

  • PubMed. GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα. [Link]

Sources

Comparative

Beyond GSK 2945: Comprehensive Guide to Alternative Circadian Rhythm Modulation and Analysis

This guide outlines robust, validated alternatives to GSK 2945 Hydrochloride for studying circadian rhythms. It addresses the specific limitations of GSK 2945 (context-dependent activity and off-target risks) by providin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines robust, validated alternatives to GSK 2945 Hydrochloride for studying circadian rhythms. It addresses the specific limitations of GSK 2945 (context-dependent activity and off-target risks) by providing definitive chemical, genetic, and environmental methodologies.

Executive Summary

GSK 2945 Hydrochloride is a synthetic modulator of the nuclear receptor REV-ERBα/β, a critical component of the mammalian circadian clock. While often categorized as a REV-ERB antagonist, its pharmacological profile remains controversial, with conflicting reports of agonistic activity depending on cellular context and concentration. Furthermore, reliance on a single chemical probe introduces risks of off-target effects (e.g., LXRα interaction) and pharmacokinetic instability.

This guide provides researchers with definitive alternatives to GSK 2945. It categorizes methods into three pillars:

  • Chemical Biology: High-specificity small molecules with defined mechanisms (Agonist vs. Antagonist).

  • Genetic Engineering: "Clean" modulation via CRISPR/Cas9 and RNAi.

  • Physiological Entrainment: Non-invasive synchronization methods.

Part 1: Chemical Biology Alternatives (Small Molecules)

When replacing GSK 2945, researchers must first define their mechanistic goal: Inhibition (Antagonism) or Activation (Agonism) of the REV-ERB node, or targeting a different clock component entirely.

REV-ERB Specific Modulators

If your study requires specific modulation of the REV-ERB repressor arm, these compounds offer superior characterization compared to GSK 2945.[1][2]

CompoundMechanismTargetKey Advantages vs. GSK 2945
SR8278 Antagonist REV-ERBα/βDefinitive Antagonist. Unlike GSK 2945, SR8278 consistently blocks heme binding, leading to Bmal1 de-repression. It is the gold standard for loss-of-function chemical studies.
SR9009 Agonist REV-ERBα/βHigh Potency. Induces potent repression of Bmal1.[1] Useful if the goal is to enhance circadian amplitude rather than inhibit it. Note: Short in vivo half-life.
STL1267 Agonist REV-ERBα/βBlood-Brain Barrier Permeable. Superior pharmacokinetics and potency compared to SR9009 and GSK 2945.[2] Ideal for CNS circadian studies.
Targeting Other Clock Nodes (Non-REV-ERB)

To study the rhythm independent of the REV-ERB pathway, target the core loop stability directly.

  • KL001 (Cryptochrome Stabilizer): Binds to CRY1/2, preventing ubiquitin-dependent degradation. This lengthens the circadian period and is a powerful tool to "slow down" the clock without abolishing rhythmicity.

  • PF-670462 (CK1δ/ε Inhibitor): Inhibits Casein Kinase 1, the enzyme responsible for PER protein turnover. This causes massive phase delays and period lengthening, offering a robust phenotype for validation assays.

Part 2: Genetic Manipulation (The "Clean" Standard)

To eliminate chemical off-target effects entirely, genetic modulation is the preferred alternative.

CRISPR/Cas9 Knockout (Nr1d1/Nr1d2)
  • Objective: Permanent removal of REV-ERB influence.

  • Method: Design sgRNAs targeting Exon 2 or the DNA-binding domain (DBD) of Nr1d1 (REV-ERBα).

  • Expected Phenotype: Nr1d1 KO mice/cells exhibit a shortened circadian period and elevated Bmal1 expression (loss of repression), mimicking the effect of a perfect antagonist.

RNA Interference (siRNA/shRNA)
  • Objective: Transient knockdown to study acute effects without compensatory adaptation.

  • Protocol Note: Transfect cells 24 hours prior to synchronization. Use a pool of 3 distinct siRNAs to minimize off-target silencing.

Part 3: Environmental & Physiological Entrainment

These methods synchronize cellular clocks without any pharmacological modulators, providing a baseline for "natural" rhythm studies.

Serum Shock Synchronization

The most common in vitro method. High concentrations of serum factors induce immediate expression of Per1/Per2, resetting the clock of all cells in a culture dish to Phase 0.

  • Mechanism: Serum response elements (SRE) in the Per1 promoter are activated by growth factors.

  • Application: Ideal for fibroblasts (NIH3T3) and hepatocytes.

Temperature Entrainment

Mimics body temperature fluctuations (36°C to 38.5°C cycles).

  • Advantage: Non-invasive and highly physiological. Avoids the "stress response" associated with chemical shock (e.g., Dexamethasone).

Part 4: Visualization of Signaling Pathways

Diagram 1: The Core Circadian Feedback Loop & Drug Targets

This diagram illustrates where GSK 2945 acts (REV-ERB node) and where the recommended alternatives intervene.

CircadianClock BMAL1 BMAL1:CLOCK (Activator) EBOX E-Box Promoters BMAL1->EBOX Activates PER_CRY PER:CRY (Repressor Complex) PER_CRY->BMAL1 Inhibits REV_ERB REV-ERBα/β (Nuclear Receptor) RRE RRE Promoters REV_ERB->RRE Represses ROR RORα (Activator) ROR->RRE Activates EBOX->PER_CRY Transcribes EBOX->REV_ERB Transcribes RRE->BMAL1 Regulates Expression GSK GSK 2945 (Target to Avoid) GSK->REV_ERB Modulates? SR8278 SR8278 (Antagonist) SR8278->REV_ERB Inhibits SR9009 SR9009 (Agonist) SR9009->REV_ERB Activates KL001 KL001 (Stabilizer) KL001->PER_CRY Stabilizes

Caption: The mammalian circadian core loop. GSK 2945 targets REV-ERB, but SR8278 (Antagonist) and SR9009 (Agonist) offer more definitive modulation of this node. KL001 targets the CRY component.[3]

Part 5: Experimental Protocols

Protocol A: Serum Shock Synchronization (Chemical-Free)

Purpose: To synchronize cellular clocks in vitro without using specific inhibitors like GSK 2945.

  • Seed Cells: Plate cells (e.g., U2OS or NIH3T3) in 35mm dishes. Grow to 100% confluency.

  • Starvation: Replace medium with serum-free DMEM for 24 hours. This arrests the cells in G0/G1 phase.

  • The Shock: Replace medium with DMEM containing 50% Horse Serum for exactly 2 hours at 37°C.

  • Release: Wash twice with PBS. Add "Recording Medium" (serum-free DMEM + HEPES + Pen/Strep).

  • Sampling: Collect RNA/Protein samples every 4 hours for 24–48 hours.

    • Validation:Per2 mRNA should peak at T=24h post-shock.

Protocol B: Real-Time Bioluminescence Recording (Per2::Luc)

Purpose: The gold-standard readout for period and amplitude changes.

  • Transfection: Transfect cells with a Per2::Luciferase reporter plasmid (or use knock-in cells/tissues).

  • Substrate Addition: Add Luciferin (100 µM) directly to the culture medium.

  • Sealing: Seal dishes with vacuum grease and a glass coverslip to prevent evaporation while allowing gas exchange (or use breathable film).

  • Recording: Place in a LumiCycle (Actimetrics) or equivalent luminometer inside a 37°C incubator.

  • Data Analysis: Record photon counts every 10 minutes for 5–7 days. Use software to calculate Period (time between peaks) and Amplitude .

    • Comparison: Compare the trace of SR8278-treated cells vs. DMSO control to quantify the "antagonist" effect.

Part 6: References

  • Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 485(7396), 62-68. Link

    • Describes SR9009/SR9011 mechanism.

  • Kojima, S., et al. (2011). "A chemical biology approach to the circadian clock." Cold Spring Harbor Symposia on Quantitative Biology. Link

    • Review of small molecule modulators including GSK compounds.

  • Hirota, T., et al. (2012). "Identification of small molecule activators of cryptochrome." Science, 337(6098), 1094-1097. Link

    • Describes KL001.

  • MedChemExpress. "GSK2945 Hydrochloride Product Information." Link

    • Source for chemical properties and conflicting agonist/antagonist data.[1]

  • Burris, T. P., et al. (2013). "Nuclear receptors and their selective pharmacologic modulators." Pharmacological Reviews, 65(2), 710-778. Link

    • Comprehensive review of REV-ERB ligands.

Sources

Validation

A Head-to-Head Comparison of GSK2945 Hydrochloride with Other Nuclear Receptor Ligands: A Technical Guide for Researchers

For researchers in pharmacology and drug development, the precise modulation of nuclear receptors is a cornerstone of therapeutic innovation. Among these, the Rev-erbα nuclear receptor, a key regulator of circadian rhyth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology and drug development, the precise modulation of nuclear receptors is a cornerstone of therapeutic innovation. Among these, the Rev-erbα nuclear receptor, a key regulator of circadian rhythm and metabolism, has emerged as a compelling target. This guide provides an in-depth, head-to-head comparison of GSK2945 Hydrochloride with other prominent Rev-erbα ligands and alternative nuclear receptor modulators. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research endeavors.

Introduction to GSK2945 Hydrochloride and the Rev-erbα Target

GSK2945 Hydrochloride is a synthetic ligand targeting the nuclear receptor Rev-erbα. Rev-erbα, along with its paralog Rev-erbβ, functions as a transcriptional repressor, playing a crucial role in the negative feedback loop of the core circadian clock. By recruiting co-repressor complexes, Rev-erbα rhythmically represses the transcription of key clock genes, including Bmal1. This regulatory function extends beyond chronobiology, influencing lipid and glucose metabolism, inflammation, and cellular proliferation.

A notable characteristic of GSK2945 Hydrochloride is the conflicting reports regarding its mode of action. While developed from an agonist scaffold, some studies suggest it can act as a Rev-erbα antagonist in certain cellular contexts[1]. This dual potential underscores the importance of careful experimental validation in specific model systems. This guide will therefore consider both its potential agonistic and antagonistic properties in comparison to other well-defined Rev-erbα modulators.

The Rev-erbα Signaling Pathway

The canonical signaling pathway for Rev-erbα involves its binding to Rev-erb response elements (ROREs) in the promoter regions of its target genes. In its active state, typically upon binding of its endogenous ligand, heme, Rev-erbα recruits a co-repressor complex, which includes the Nuclear Receptor Co-repressor 1 (NCoR). This complex then facilitates histone deacetylation, leading to chromatin condensation and transcriptional repression. Synthetic ligands modulate this activity by either enhancing (agonists) or inhibiting (antagonists) the recruitment of this co-repressor complex.

Rev-erb_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand Synthetic Ligand (e.g., GSK2945) RevErbA Rev-erbα Ligand->RevErbA Binding NCoR NCoR Co-repressor Complex RevErbA->NCoR Recruits RORE RORE (DNA) RevErbA->RORE Binds to NCoR->RORE Acts on Repression Transcriptional Repression NCoR->Repression Mediates Bmal1 Bmal1 Gene Repression->Bmal1 Inhibits

Caption: Rev-erbα Signaling Pathway

Comparative Analysis of Rev-erbα Ligands

To provide a comprehensive performance overview, GSK2945 Hydrochloride is compared against a panel of well-characterized Rev-erbα agonists and a notable antagonist.

LigandTypeTarget(s)IC50/EC50 (Rev-erbα)Key Characteristics & References
GSK2945 Hydrochloride Agonist/AntagonistRev-erbαEC50: 2.05 µM (Bmal1 reporter)[2][3]Ambiguous agonist/antagonist activity reported; context-dependent effects.[1]
GSK4112 AgonistRev-erbαEC50: ~0.4 µM (FRET assay)[4]; IC50: 2.3 µM (Bmal1 reporter)[5]One of the first synthetic Rev-erbα agonists; serves as a scaffold for other agonists.[5][6]
SR9009 AgonistRev-erbα/βIC50: 670 nM (Rev-erbα), 800 nM (Rev-erbβ)[7][8][9]Widely used in in vivo studies; reports of potential off-target effects.[10]
SR9011 AgonistRev-erbα/βIC50: 790 nM (Rev-erbα), 560 nM (Rev-erbβ)[4]Structurally similar to SR9009 with similar biological activities.[6]
SR8278 AntagonistRev-erbαEC50: 0.47 µM[3][4][5]The first-in-class synthetic Rev-erbα antagonist.[5][11]

Head-to-Head Experimental Performance

The efficacy and specificity of a nuclear receptor ligand are determined through a series of well-defined in vitro and cellular assays. Below, we outline the key experimental protocols to characterize and compare ligands like GSK2945 Hydrochloride.

Bmal1 Luciferase Reporter Assay

Scientific Rationale: This assay directly measures the functional consequence of Rev-erbα modulation. Since Bmal1 is a primary target gene repressed by Rev-erbα, an agonist will decrease luciferase activity, while an antagonist will increase it. This provides a robust readout of a compound's functional activity in a cellular context.

Experimental Workflow:

Luciferase_Reporter_Assay_Workflow Start Start Cell_Culture 1. Culture HEK293T cells Start->Cell_Culture Transfection 2. Co-transfect with Bmal1-luciferase reporter and Rev-erbα expression plasmids Cell_Culture->Transfection Compound_Treatment 3. Treat cells with varying concentrations of test compounds Transfection->Compound_Treatment Incubation 4. Incubate for 24 hours Compound_Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure luciferase activity using a luminometer Lysis->Luciferase_Assay Data_Analysis 7. Analyze data to determine IC50/EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Bmal1 Luciferase Reporter Assay Workflow

Detailed Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in a 96-well plate. After 24 hours, co-transfect the cells with a Bmal1 promoter-luciferase reporter plasmid and a Rev-erbα expression plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., GSK2945 Hydrochloride, SR9009, SR8278). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate. Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 or EC50 values.

Rev-erbα/NCoR Interaction Assay (TR-FRET)

Scientific Rationale: This biochemical assay directly measures the ligand's ability to modulate the interaction between Rev-erbα and its co-repressor, NCoR. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a sensitive and quantitative method to assess this protein-protein interaction. An agonist will promote this interaction, leading to a high FRET signal, while an antagonist will disrupt it, resulting in a low FRET signal.

Experimental Workflow:

TR_FRET_Assay_Workflow Start Start Reagent_Prep 1. Prepare assay buffer and reagents: GST-Rev-erbα-LBD, Eu-labeled anti-GST antibody, and fluorescein-labeled NCoR peptide Start->Reagent_Prep Compound_Addition 2. Add test compounds to a 384-well plate Reagent_Prep->Compound_Addition Protein_Addition 3. Add GST-Rev-erbα-LBD and Eu-labeled anti-GST antibody Compound_Addition->Protein_Addition Incubation1 4. Incubate to allow protein-antibody binding Protein_Addition->Incubation1 Peptide_Addition 5. Add fluorescein-labeled NCoR peptide Incubation1->Peptide_Addition Incubation2 6. Incubate to allow protein-peptide interaction Peptide_Addition->Incubation2 FRET_Measurement 7. Measure TR-FRET signal Incubation2->FRET_Measurement Data_Analysis 8. Analyze data to determine agonist or antagonist activity FRET_Measurement->Data_Analysis End End Data_Analysis->End

Caption: TR-FRET Assay Workflow

Detailed Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). Purify GST-tagged Rev-erbα ligand-binding domain (LBD). Obtain a Europium (Eu)-labeled anti-GST antibody and a fluorescein-labeled peptide corresponding to the NCoR interaction domain.

  • Assay Setup: In a low-volume 384-well plate, add the test compounds at various concentrations.

  • Protein Incubation: Add a mixture of GST-Rev-erbα-LBD and the Eu-labeled anti-GST antibody to each well. Incubate for 1 hour at room temperature to allow for the formation of the donor complex.

  • Peptide Addition: Add the fluorescein-labeled NCoR peptide to each well.

  • Final Incubation: Incubate for another 1-2 hours at room temperature to allow the protein-peptide interaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the compound concentration to determine agonist or antagonist activity.

Selectivity Profile: A Critical Consideration

For a thorough evaluation of a novel ligand's selectivity, a counterscreen against a panel of other nuclear receptors (e.g., RORs, LXRs, FXRs, PPARs) is essential. This can be performed using reporter assays or binding assays specific to each receptor.

Alternative Nuclear Receptor Ligands for Modulating Metabolism and Inflammation

While Rev-erbα ligands offer a unique approach to modulating circadian-regulated processes, other nuclear receptors are also well-established targets for metabolic and inflammatory diseases.

LigandTargetTypeTherapeutic AreaKey Characteristics & References
SR1078 RORα/γAgonistMetabolism, InflammationActivates ROR-mediated transcription; modulates glucose metabolism.[9][12][13]
Obeticholic Acid FXRAgonistLiver DiseasesApproved for primary biliary cholangitis; regulates bile acid and lipid metabolism.[8][14][15][16][17]
T0901317 LXRα/βAgonistAtherosclerosis, MetabolismPotent LXR agonist; regulates cholesterol metabolism and inflammation.[10][18][19][20]

These alternative ligands provide researchers with a broader toolkit to investigate the complex interplay of nuclear receptor signaling in health and disease.

Conclusion and Future Directions

GSK2945 Hydrochloride is a valuable tool for probing the function of Rev-erbα, particularly given its intriguing and context-dependent activity profile. When compared to other Rev-erbα ligands, its unique characteristics warrant further investigation to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other novel nuclear receptor modulators.

As our understanding of the intricate network of nuclear receptor signaling deepens, the development of highly selective and potent ligands will continue to be a driving force in the discovery of new therapies for a wide range of diseases. The careful and systematic evaluation of these compounds, as outlined in this guide, is paramount to advancing this exciting field of research.

References

  • MedchemExpress. (n.d.). GSK2945 hydrochloride | REV-ERBα Antagonist.
  • MedchemExpress. (n.d.). GSK2945 | Cytochrome P450 Activator.
  • Kojetin, D. J., & Burris, T. P. (2014). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery, 13(3), 197–216.
  • Solt, L. A., Wang, Y., Banerjee, S., Hughes, T., Kojetin, D. J., Lund, G., ... & Burris, T. P. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.
  • Amador, A., et al. (2018). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 788-798.
  • Grant, D., et al. (2010). GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα. ACS chemical biology, 5(10), 945-952.
  • Cayman Chemical. (n.d.). SR9009 (REV-ERB Agonist II, CAS Number: 1379686-30-2).
  • Zhang, Y., et al. (2015). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 5(1), 80-94.
  • MedchemExpress. (n.d.). T0901317 | LXR Agonist.
  • Ho, C. Y., et al. (2015). FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • Emory University. (2000). Luciferase Assay protocol.
  • Sulli, G., et al. (2018). REV-ERBα agonist SR9011 has REV-ERB-independent effects on cell proliferation and metabolism. Proceedings of the National Academy of Sciences, 115(25), E5736-E5744.
  • Frontiers Media. (2022). Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice.
  • MedchemExpress. (n.d.). SR9011 | REV-ERBα/β Agonist.
  • AbMole BioScience. (n.d.). REV-ERB Agonist II) | CAS 1379686-30-2 | AbMole BioScience | Stenabolic (SR9009) Price.
  • Meng, Q. J., et al. (2008). Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner. Journal of Cell Science, 121(21), 3629-3635.
  • Kojetin, D. J., et al. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. ACS chemical biology, 6(2), 131-134.
  • PNAS. (2015). Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis.
  • Zhang, J., et al. (2013). Structural analysis of Rev-erbα bound to NCoR reveals a unique mechanism of nuclear receptor-corepressor interaction. Journal of Biological Chemistry, 288(30), 21726-21736.
  • Griffin, P. S., et al. (2021). Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents. Journal of medicinal chemistry, 64(1), 137-151.
  • PNAS. (2021). Structural basis for heme-dependent NCoR binding to the transcriptional repressor REV-ERBβ.
  • Sigma-Aldrich. (n.d.). REV-ERBα Antagonist, SR8278.
  • Sulli, G., et al. (2019). SR9009 has REV-ERB–independent effects on cell proliferation and metabolism. PNAS, 116(25), 12141-12142.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. (n.d.). Characterization of the REV-ERBα mammalian cell-based two-hybrid assay.
  • Frontiers Media. (2023). Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway.
  • MDPI. (2022). Functional Characterization of Circadian Nuclear Receptors REV-ERBα and REV-ERBβ in Human Osteosarcoma Cell Cultures.
  • Tocris Bioscience. (n.d.). T 0901317 | LXR-like Receptors.
  • ResearchGate. (n.d.). A novel time-resolved fluorescence resonance energy transfer assay for the discovery of small-molecule inhibitors of HIV-1 Tat-regulated transcription.
  • ResearchGate. (2011). Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB.
  • Zamir, L., et al. (1997). Two receptor interaction domains in the corepressor, N-CoR/RIP13, are required for an efficient interaction with Rev-erbA alpha and RVR: physical association is dependent on the E region of the orphan receptors. Molecular and Cellular Biology, 17(10), 5738-5748.
  • Chen, Y., et al. (2024). Mechanism of antagonist ligand binding to REV-ERBα.
  • Preitner, N., et al. (2002). The orphan receptor Rev-erbα gene is a target of the circadian clock pacemaker. Cell, 110(2), 251-260.
  • Alzheimer's Drug Discovery Foundation. (2021). LXR Agonists.
  • Henderson, M. J., et al. (2020). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 137-147.
  • Hapres. (2021). Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism.
  • APExBIO. (n.d.). SR1078 - Orphan Receptor Agonist for Metabolic Research.
  • Journal of Hepatology. (2017). Obeticholic Acid, FXR Agonists, Liver Disease and Plasma Biomarkers.
  • NIH. (2012). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction.
  • Abcam. (n.d.). T0901317, LXR agonist (CAS 293754-55-9).
  • Tocris Bioscience. (n.d.). SR 1078 | Retinoic Acid-related Orphan Receptors.
  • MDPI. (2021). Rev-erbα Knockout Reduces Ethanol Consumption and Preference in Male and Female Mice.
  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87.
  • Zhang, Y., et al. (2015). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 5(1), 80-94.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling GSK 2945 Hydrochloride

Topic: Personal Protective Equipment & Handling Guide for GSK 2945 Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Summary: GSK 2945 Hydrochloride[1] GSK 2945 Hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for GSK 2945 Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary: GSK 2945 Hydrochloride[1]

GSK 2945 Hydrochloride is a potent, selective Rev-Erbα agonist used primarily to probe circadian rhythm regulation and lipid metabolism. While preliminary Safety Data Sheets (SDS) often classify research-grade compounds as "Non-Hazardous" due to a lack of comprehensive toxicological data, this compound exhibits biological activity at nanomolar concentrations (EC50 ≈ 50 nM) .

The Scientific Reality: You must treat this compound as a Potent Pharmacological Agent . Absence of evidence (toxicity data) is not evidence of absence (safety). Unintended exposure can modulate nuclear receptor activity, potentially disrupting circadian clocks and metabolic fluxes in the handler.

Bioactivity & Risk Profile: The "Why" Behind the PPE

To understand the safety requirements, one must understand the mechanism. GSK 2945 does not merely "irritate" tissue; it reprograms cellular transcription.

Mechanism of Action: GSK 2945 binds to the heme-binding pocket of the nuclear receptor Rev-Erbα. This interaction recruits NCoR (Nuclear Receptor Co-Repressor), suppressing the transcription of target genes like Bmal1 (circadian regulation) and Cyp7a1 (cholesterol metabolism).

The Risk:

  • Inhalation: High risk. The compound is a solid powder. Inhalation delivers the agonist directly to the systemic circulation, bypassing first-pass metabolism.

  • Dermal (Solution): High risk. GSK 2945 is typically solubilized in DMSO (Dimethyl Sulfoxide). DMSO is a potent penetrant enhancer, capable of carrying the dissolved agonist through the skin barrier and into the bloodstream.

Visualizing the Biological Impact

The following diagram illustrates the downstream effects of accidental exposure, highlighting why containment is critical.

RevErb_Pathway GSK2945 GSK 2945 (Exogenous Agonist) RevErb Rev-Erbα Receptor (Nuclear) GSK2945->RevErb  Binds/Activates   NCoR NCoR Recruitment (Co-Repressor) RevErb->NCoR  Stabilizes   Bmal1 Bmal1 Gene (Repression) NCoR->Bmal1  Inhibits Transcription   Cyp7a1 Cyp7a1 Gene (Repression) NCoR->Cyp7a1  Inhibits Transcription   Circadian Circadian Rhythm Disruption Bmal1->Circadian Metabolic Lipid/Cholesterol Modulation Cyp7a1->Metabolic

Caption: Pharmacological cascade of GSK 2945.[1][2][3][4][5][6][7] Exposure triggers transcriptional repression of key metabolic and circadian regulators.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The following protocol applies the Precautionary Principle for handling bioactive novel compounds.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Certified Fume Hood (Face velocity: 0.3–0.5 m/s).Secondary (if open bench): N95 or P100 Respirator.[7]Prevents inhalation of aerosolized particulates during weighing.[7] The solid state is the highest risk vector for systemic exposure.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (4–8 mil) OR Laminate (if using DMSO).Critical: If using DMSO, standard nitrile degrades quickly.[7] Change outer gloves immediately upon splash. DMSO carries the compound through the glove and skin.
Ocular Chemical Splash Goggles (Indirect Vent).[7]Standard safety glasses are insufficient for powders (dust entry) or splashes of DMSO solutions.[7]
Body Tyvek® Lab Coat or closed-front gown with elastic cuffs.[7]Cotton lab coats absorb liquids and trap powders.[7] Non-woven synthetics (Tyvek) repel dust and splashes.

Operational Protocol: The "Self-Validating" Workflow

This workflow is designed to create checkpoints (validation steps) that prevent error propagation.

Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood certification sticker is within 12 months and the sash alarm is functional.

  • Static Control: Use an anti-static gun or ionizer on the spatula and weigh boat.

    • Why? GSK 2945 HCl is a salt; charged particles can "fly" off the spatula, creating invisible contamination on the balance surface.

  • The "Wet Method" (Recommended):

    • Instead of weighing powder and transferring it, tare the vial containing the solvent (e.g., DMSO) first.

    • Add powder directly to the solvent vial.

    • Benefit: Eliminates the step of transferring dry powder, reducing airborne risk by 90%.

Phase B: Solubilization (DMSO Handling)
  • Solubility: GSK 2945 is soluble in DMSO (up to ~30 mg/mL).

  • Protocol:

    • Add DMSO to the solid.

    • Vortex inside the fume hood with the cap sealed with Parafilm .

    • Inspect: Check for clarity. If heating is required (warm water bath, <37°C), ensure the vial is vented via a needle inside the hood to prevent pressure buildup and aerosolization upon opening.

Phase C: Waste & Deactivation
  • Solid Waste: Dispose of weigh boats and contaminated gloves in a "Hazardous Pharmaceutical Waste" bin (usually white or black container), not biohazard (red) or general trash.

  • Liquid Waste: Collect in a dedicated "Halogenated Solvent" carboy (due to DMSO/HCl presence) labeled with the specific compound name.

Emergency Response & Spill Management

Immediate action minimizes bioavailability.

Scenario 1: Powder Spill (>5 mg)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double nitrile gloves, N95 respirator, goggles.

  • Cover: Gently lay a chemically resistant absorbent pad (dampened with water) over the powder to prevent dusting.

  • Scoop: Lift the pad and powder together.

  • Clean: Wipe surface with 10% bleach followed by 70% Ethanol.

Scenario 2: Skin Exposure (DMSO Solution)
  • Do NOT scrub. Scrubbing increases blood flow and absorption.

  • Flush: Rinse gently with cool water for 15 minutes.

  • Soap: Apply soap gently after the initial flush.

  • Medical: Report as a "Potent Compound Exposure" to Occupational Health.

Decision Logic for Exposure Response

Spill_Response Start Exposure Event Type Identify Type Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Flush (No Scrub) 3. 15 Mins Water Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Seek Medical Support Inhale->Action_Inhale Report Report to EHS (Provide SDS) Action_Skin->Report Action_Inhale->Report

Caption: Immediate triage workflow for GSK 2945 exposure events.

References

  • Parry, D., et al. (2013). Identification of a Novel, Potent, and Selective Rev-Erbα Agonist. Journal of Biomolecular Screening. (Contextualizing potency).
  • Occupational Safety and Health Administration (OSHA). (2024). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][7]

  • University of California, Berkeley (EH&S). (2022). Safe Handling of Potent Compounds. (Standard for Band 3/4 handling).

Sources

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